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  • Product: N-Fmoc-L-Isoleucine methyl ester
  • CAS: 148383-11-3

Core Science & Biosynthesis

Foundational

"N-Fmoc-L-Isoleucine methyl ester" stability and storage conditions

Title: N-Fmoc-L-Isoleucine Methyl Ester: A Technical Whitepaper on Stability, Storage, and Handling Integrity Mechanistic Profiling of Fmoc-Ile-OMe N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a critically importan...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Fmoc-L-Isoleucine Methyl Ester: A Technical Whitepaper on Stability, Storage, and Handling Integrity

Mechanistic Profiling of Fmoc-Ile-OMe

N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a critically important building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its molecular architecture integrates two orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, and the mild-acid/base-labile methyl ester at the C-terminus.

The presence of the β -branched aliphatic side chain of L-isoleucine introduces profound steric hindrance. Causally, this steric bulk shields the C-terminal methyl ester from spontaneous transesterification or rapid hydrolysis compared to unbranched derivatives (e.g., glycine). However, this same steric shielding complicates deliberate deprotection, often requiring harsh basic conditions that risk premature cleavage of the Fmoc group.

Degradation Vectors and Chemical Causality

Understanding the stability of Fmoc-Ile-OMe requires analyzing its primary degradation vectors:

  • Base-Catalyzed Fmoc Cleavage: The Fmoc group is highly sensitive to trace amines. Exposure to degraded solvents (e.g., dimethylformamide breaking down into dimethylamine) initiates an E1cb mechanism. The base abstracts the acidic proton at the 9-position of the fluorene ring, generating dibenzofulvene and unprotected Ile-OMe.

  • Moisture-Induced Hydrolysis: Atmospheric moisture acts as a slow nucleophile. If condensation occurs on the powder, it drives the gradual hydrolysis of the methyl ester, yielding Fmoc-Ile-OH[1].

  • Autocatalytic Degradation: Trace impurities from manufacturing, such as ethyl acetate, can hydrolyze to form acetic acid over time. Even at trace levels (0.1%), acetic acid can catalyze chain-terminating side reactions and compromise the stability of the Fmoc group during prolonged storage[2].

Degradation cluster_vectors Environmental Vectors Core Fmoc-Ile-OMe Base Trace Amines Core->Base Moisture H2O Condensation Core->Moisture Light UV Exposure Core->Light Product1 Dibenzofulvene + Ile-OMe Base->Product1 E1cb Mechanism Product2 Fmoc-Ile-OH Moisture->Product2 Ester Hydrolysis Product3 Photo-oxidation Products Light->Product3 Radical Cleavage

Mechanistic degradation pathways of Fmoc-Ile-OMe under sub-optimal environmental exposure.

Authoritative Storage Protocols

To mitigate these degradation vectors, strict adherence to environmental controls is mandatory.

  • Thermal Control: While Fmoc-protected amino acids possess transient stability at room temperature, long-term preservation dictates storage at -15 °C to -20 °C[1]. Lowering the kinetic energy of the system effectively halts spontaneous transesterification and suppresses autocatalytic cleavage. For intermediate usage (up to 1 month), refrigeration at 2 °C to 8 °C is acceptable[3].

  • Moisture Mitigation (The Condensation Threat): The most common point of failure in reagent handling is thermal shock. Vials stored at -20 °C must be allowed to fully equilibrate to room temperature in a desiccator before the seal is broken[4]. Opening a cold vial instantly condenses atmospheric moisture onto the hygroscopic powder, initiating the hydrolysis vectors described above[4].

  • Photolytic Protection: The fluorene ring is a potent chromophore. Prolonged exposure to ambient laboratory light or UV radiation induces photo-oxidation. Storage must utilize opaque or tightly sealed amber glass containers[1].

Quantitative Stability Profiling

The following table synthesizes the expected integrity of Fmoc-Ile-OMe under various environmental conditions, highlighting the causal relationship between storage parameters and specific degradants.

Storage ConditionTemperatureTimeframeFmoc Integrity (%)Ester Integrity (%)Primary Degradant
Optimal (Dry/Dark) -20 °C12 Months> 99.5%> 99.5%None
Refrigerated (Dry) 4 °C6 Months> 99.0%> 99.0%Trace Acetic Acid
Room Temp (Dry) 25 °C1 Month~ 98.0%~ 98.5%Dibenzofulvene
Room Temp (Humid) 25 °C1 Month~ 95.0%~ 92.0%Fmoc-Ile-OH
Light Exposed 25 °C1 Week< 90.0%~ 98.0%Photo-adducts

Table 1: Quantitative degradation profile of Fmoc-Ile-OMe. Data extrapolated from standard Fmoc-amino acid kinetics and supplier specifications.

Self-Validating Experimental Protocols

To ensure high-fidelity synthetic outcomes, researchers must employ self-validating workflows. Below are two critical protocols for handling and modifying Fmoc-Ile-OMe.

Protocol A: Integrity Verification via RP-HPLC

Before initiating a synthesis campaign, the purity of the stored Fmoc-Ile-OMe must be validated to ensure no degradation occurred during storage.

  • Sample Preparation: Dissolve 1 mg of Fmoc-Ile-OMe in 1 mL of HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA maintains an acidic environment, preventing spontaneous base-catalyzed Fmoc cleavage during the analysis itself.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Run a linear gradient of 10% to 90% Acetonitrile over 20 minutes.

  • Self-Validation Check: Monitor absorbance at 254 nm and 301 nm.

    • Validation: The intact Fmoc-Ile-OMe will elute as a single major peak. The presence of a distinct peak absorbing strongly at 301 nm confirms the presence of dibenzofulvene (indicating base-catalyzed degradation), while a peak with an earlier retention time than the parent mass indicates ester hydrolysis (Fmoc-Ile-OH).

Protocol B: Orthogonal Saponification using Calcium(II) Iodide

Standard saponification of methyl esters requires highly basic conditions (e.g., LiOH), which are incompatible with the base-labile Fmoc group. To selectively hydrolyze the methyl ester of Fmoc-Ile-OMe without cleaving the Fmoc group, a green, orthogonal method utilizing Calcium(II) Iodide as a protective agent is employed[5].

  • Solvent Preparation: Prepare a solvent mixture of Acetone and Water in a 2.3:1 ratio[5].

  • Reagent Solubilization: Dissolve Fmoc-Ile-OMe (1.0 eq) in the solvent mixture at room temperature.

  • Protective Complexation: Add Calcium(II) Iodide (CaI₂). Causality: The Ca²⁺ ions coordinate with the carbonyl oxygens of the Fmoc carbamate, sterically and electronically shielding the fluorene ring from base-catalyzed proton abstraction[5].

  • Hydrolysis: Slowly add Sodium Hydroxide (NaOH, 1.5 eq). Stir the reaction at room temperature for exactly 4 hours[5].

  • Quenching and Extraction: Acidify the mixture with 1M HCl to pH 2 to protonate the newly formed carboxylic acid. Extract the product utilizing ethyl acetate.

  • Self-Validation Check: Perform LC-MS analysis on the organic layer.

    • Validation: The complete disappearance of the starting material mass and the appearance of the [M-H]⁻ ion corresponding to Fmoc-Ile-OH confirms successful orthogonal deprotection without Fmoc loss.

Protocol S1 1. Dissolve Fmoc-Ile-OMe in Acetone S2 2. Add CaI2 (Protective Agent) S1->S2 S3 3. Add 1.5 eq NaOH (Aqueous) S2->S3 S4 4. Stir 4h @ RT (Saponification) S3->S4 S5 5. Acidify & Extract (Pure Fmoc-Ile-OH) S4->S5

Orthogonal saponification workflow of Fmoc-Ile-OMe utilizing Calcium(II) Iodide protection.

References

  • AAPPTec. "Handling and Storage of Peptides - FAQ". peptide.com.
  • BenchChem. "Safeguarding Synthesis: A Technical Guide to Storing Fmoc-Thr-OH Powder". benchchem.com.
  • BenchChem. "Stability of Fmoc-8-Aminooctanoic acid-OH during storage and handling". benchchem.com.
  • Sigma-Aldrich. "Novabiochem® Fmoc-Amino Acids". sigmaaldrich.com.
  • MDPI. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent". mdpi.com.

Sources

Exploratory

A Technical Guide to the Purity and Analysis of N-Fmoc-L-Isoleucine Methyl Ester

Introduction N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a critical building block in the synthesis of therapeutic peptides and other complex organic molecules. The presence of the fluorenylmethyloxycarbonyl (Fmoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a critical building block in the synthesis of therapeutic peptides and other complex organic molecules. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the methyl ester on the carboxyl terminus allows for its seamless integration into solid-phase peptide synthesis (SPPS) and solution-phase coupling strategies. The purity of this reagent is paramount, as even minute impurities can lead to the formation of deletion sequences, diastereomeric peptides, and other side products that are often difficult to remove during downstream purification.[1]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and rigorous analytical methodologies required to ensure the chemical and stereochemical integrity of N-Fmoc-L-Isoleucine methyl ester. The protocols and insights presented herein are grounded in established chemical principles and field-proven best practices to empower scientists in producing and qualifying this vital synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Fmoc-L-Isoleucine methyl ester is fundamental to its handling, purification, and analysis. While specific data for the methyl ester is not extensively published, the properties of the parent compound, N-Fmoc-L-isoleucine, provide a strong foundation for its expected characteristics.

PropertyValue (N-Fmoc-L-isoleucine)Expected Characteristics (N-Fmoc-L-Isoleucine Methyl Ester)Source
Molecular Formula C₂₁H₂₃NO₄C₂₂H₂₅NO₄[2]
Molecular Weight 353.41 g/mol 367.44 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[3]
Melting Point 145-147 °CExpected to be lower than the parent acid due to the absence of the carboxylic acid hydrogen bonding.[3]
Solubility Soluble in methanol, DMF, and other polar organic solvents.Expected to have good solubility in a range of organic solvents including methanol, ethyl acetate, and dichloromethane.[3]
Optical Rotation [α]²⁰D = -12° (c=1, DMF)Expected to have a similar negative optical rotation.[3]

Synthesis of N-Fmoc-L-Isoleucine Methyl Ester

The synthesis of N-Fmoc-L-Isoleucine methyl ester is most commonly achieved through the direct esterification of N-Fmoc-L-isoleucine. A reliable and straightforward method involves the use of thionyl chloride (SOCl₂) in methanol. This approach is efficient and generally proceeds with high yield.

Causality of Experimental Choices

The choice of thionyl chloride and methanol is based on the well-established mechanism of acid-catalyzed esterification. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid of N-Fmoc-L-isoleucine, activating it towards nucleophilic attack by methanol. This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture.

Synthesis_Workflow Fmoc_Ile_OH N-Fmoc-L-Isoleucine Reaction Esterification Reaction (Room Temperature) Fmoc_Ile_OH->Reaction Reagents SOCl₂ / Methanol Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude N-Fmoc-L-Isoleucine Methyl Ester Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure N-Fmoc-L-Isoleucine Methyl Ester Purification->Final_Product

Figure 1: Synthetic workflow for N-Fmoc-L-Isoleucine Methyl Ester.

Experimental Protocol: Esterification
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend N-Fmoc-L-isoleucine (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid derivative).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-L-Isoleucine methyl ester as a white to off-white solid.

Purification

Purification of the crude product is essential to remove any unreacted starting material, byproducts, and reagents. Recrystallization is a highly effective method for obtaining N-Fmoc-L-Isoleucine methyl ester of high purity.

Experimental Protocol: Recrystallization
  • Solvent Selection: A common and effective solvent system for the recrystallization of Fmoc-amino acid derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[4] The ideal solvent system will dissolve the compound when hot but result in low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Fmoc-L-Isoleucine methyl ester in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane or heptane to the hot solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane or heptane, and dry under vacuum to a constant weight. A typical recrystallization can yield a product with >99% purity as determined by HPLC.

Purity and Analysis

A multi-faceted analytical approach is necessary to ensure the identity, chemical purity, and stereochemical integrity of N-Fmoc-L-Isoleucine methyl ester. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of N-Fmoc-L-Isoleucine methyl ester. Both reversed-phase and chiral HPLC methods are essential for a complete purity profile.

This method is used to determine the overall chemical purity and to separate the product from non-isomeric impurities such as residual N-Fmoc-L-isoleucine or byproducts from the Fmoc protection or esterification steps.

HPLC_Analysis_Workflow Sample N-Fmoc-L-Isoleucine Methyl Ester Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject onto HPLC System Dissolution->Injection RP_HPLC Reversed-Phase HPLC (Chemical Purity) Injection->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Injection->Chiral_HPLC Data_Analysis Data Analysis (Peak Integration) RP_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Figure 2: General workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

The stereochemical purity of N-Fmoc-L-Isoleucine methyl ester is critical, as the presence of the D-enantiomer can lead to the formation of diastereomeric peptide impurities. Chiral HPLC is the most effective method for separating and quantifying these enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for this separation.[5]

Experimental Protocol: Chiral HPLC

  • Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1 or similar)

  • Mobile Phase: A mixture of hexane and a polar organic solvent such as isopropanol or ethanol, often with an acidic modifier like trifluoroacetic acid (TFA). A typical mobile phase is Hexane:Isopropanol with 0.1% TFA. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or 265 nm

  • Column Temperature: Ambient

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

ParameterReversed-Phase HPLCChiral HPLC
Objective Chemical PurityEnantiomeric Purity
Stationary Phase C18Polysaccharide-based CSP
Typical Mobile Phase Acetonitrile/Water with TFAHexane/Isopropanol with TFA
Primary Impurity Detected Process-related impuritiesD-enantiomer
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of N-Fmoc-L-Isoleucine methyl ester and for identifying certain impurities. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Predicted, in CDCl₃):

  • Fmoc Group: Multiple peaks between 7.2 and 7.8 ppm.

  • NH Proton: A doublet around 5.3-5.5 ppm.

  • α-CH Proton: A multiplet around 4.4-4.6 ppm.

  • Fmoc CH and CH₂: Multiplets around 4.2-4.5 ppm.

  • Methyl Ester (OCH₃): A singlet around 3.7 ppm.

  • Isoleucine side chain (β-CH, γ-CH₂, γ-CH₃, δ-CH₃): Multiplets and doublets between 0.8 and 2.0 ppm.

¹³C NMR (Predicted, in CDCl₃):

  • Ester Carbonyl: ~172-173 ppm.

  • Fmoc Carbonyl: ~156 ppm.

  • Fmoc Aromatic Carbons: ~120-144 ppm.

  • Fmoc CH: ~67 ppm.

  • α-Carbon: ~58-59 ppm.

  • Methyl Ester Carbon: ~52 ppm.

  • Fmoc CH₂: ~47 ppm.

  • Isoleucine side chain carbons: ~11-38 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values.

Common Impurities and their Identification

A thorough understanding of potential impurities is crucial for developing robust analytical methods and for troubleshooting synthetic and purification processes.

ImpurityOriginIdentification
N-Fmoc-D-isoleucine methyl ester Racemization during synthesis or starting material contamination.Chiral HPLC.
N-Fmoc-L-isoleucine Incomplete esterification.Reversed-phase HPLC (will have a different retention time). ¹H NMR will lack the methyl ester singlet around 3.7 ppm and will show a broad carboxylic acid proton signal.
Di-Fmoc-L-isoleucine Side reaction during Fmoc protection.Reversed-phase HPLC.
Free L-isoleucine methyl ester Premature deprotection of the Fmoc group.Reversed-phase HPLC.
Residual Solvents (e.g., ethyl acetate, hexane) Incomplete drying after purification.¹H NMR.

Conclusion

The synthesis and analysis of high-purity N-Fmoc-L-Isoleucine methyl ester demand a meticulous and multi-faceted approach. By implementing the robust synthesis and purification protocols outlined in this guide, and by employing a comprehensive analytical strategy that combines reversed-phase and chiral HPLC with NMR spectroscopy, researchers can confidently produce and qualify this essential building block for peptide synthesis and other advanced applications. The self-validating nature of these combined methodologies ensures the highest standards of scientific integrity and provides the trustworthiness required for the development of novel therapeutics and complex molecular architectures.

References

  • The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. Available at: [Link]

  • PMC. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Available at: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • SpectraBase. L-Leucine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-isoleucyl]-, methyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Chem-Impex. Fmoc-N-methyl-L-isoleucine. Available at: [Link]

  • Phenomenex. APPLICATIONS. Available at: [Link]

  • RSC Publishing. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Available at: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • Google Patents. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • PubChem. N-Fmoc-L-isoleucine. Available at: [Link]

  • Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Indian Journal of Chemistry. Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Available at: [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Available at: [Link]

  • ResearchGate. Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Available at: [Link]

  • BMRB. BMRB entry bmse000041 - L-Isoleucine. Available at: [Link]

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • Reddit. How do I recrystallize this product? : r/chemistry. Available at: [Link]

  • ResearchGate. How to do the Fmoc amino acid recrystallization?. Available at: [Link]

Sources

Foundational

"N-Fmoc-L-Isoleucine methyl ester" supplier and purchasing information

An In-Depth Technical Guide to N-Fmoc-L-Isoleucine Methyl Ester for Researchers and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Fmoc-L-Isoleucine Methyl Ester for Researchers and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity target peptides. Among these, N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) represents a specialized building block. This guide provides an in-depth technical overview of its synthesis, procurement, quality control, and application, tailored for researchers, scientists, and drug development professionals.

N-Fmoc-L-Isoleucine methyl ester is the L-isoleucine amino acid with its alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its carboxyl group protected as a methyl ester. The Fmoc group provides base-labile protection, a cornerstone of modern SPPS, while the methyl ester offers temporary carboxyl protection. This dual-protection scheme makes it a valuable reagent in specific peptide synthesis strategies, such as the synthesis of peptide fragments that will be used in subsequent fragment condensation.

Sourcing and Procurement: Navigating a Niche Reagent

A key consideration for researchers is the commercial availability of N-Fmoc-L-Isoleucine methyl ester. Unlike many standard Fmoc-protected amino acids, this methyl ester derivative is not as commonly stocked by major chemical suppliers. This necessitates a more proactive approach to procurement, often involving either in-house synthesis or custom synthesis by a specialized vendor.

Custom Synthesis Suppliers

For research teams without the resources for in-house synthesis, several reputable companies offer custom synthesis of peptide-related building blocks. When engaging a custom synthesis service, it is crucial to provide clear specifications and to inquire about their quality control processes.

Potential Custom Synthesis SupplierService OfferedKey Considerations
Bachem Custom Synthesis of Amino Acid DerivativesHigh-purity products with extensive analytical data.
ChemPep Custom Peptide and Amino Acid SynthesisFlexible scales of synthesis available.
BroadPharm Custom Synthesis for Drug DiscoveryExpertise in complex organic synthesis.
In-House Synthesis Protocol

For laboratories equipped for organic synthesis, preparing N-Fmoc-L-Isoleucine methyl ester in-house can be a cost-effective option. A general and effective method involves the esterification of N-Fmoc-L-Isoleucine.[1]

Protocol for the Synthesis of N-Fmoc-L-Isoleucine Methyl Ester [1]

  • Dissolution: Dissolve N-Fmoc-L-Isoleucine (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF).

  • Activation: Cool the solution to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.15 equivalents). Stir the solution at 0°C for 30 minutes to activate the carboxylic acid.

  • Esterification: Add an excess of methanol to the reaction mixture.

  • Reaction: Allow the solution to warm to room temperature and stir for 6 hours.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica gel.

Quality Control and Characterization

Whether synthesized in-house or procured from a custom supplier, rigorous quality control is essential to ensure the identity and purity of N-Fmoc-L-Isoleucine methyl ester before its use in peptide synthesis.

Analytical TechniquePurposeExpected Outcome
¹H NMR Structural ConfirmationPeaks corresponding to the Fmoc group, isoleucine side chain, and the methyl ester protons.
¹³C NMR Structural ConfirmationCarbons of the Fmoc, isoleucine, and methyl ester groups are observed at characteristic chemical shifts.
HPLC Purity AssessmentA single major peak indicating high purity.
Mass Spectrometry Molecular Weight VerificationA peak corresponding to the expected molecular weight of N-Fmoc-L-Isoleucine methyl ester.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-L-Isoleucine methyl ester is in SPPS, particularly in scenarios where C-terminal esterification is desired or when it is the N-terminal residue of a peptide fragment intended for later coupling.

Workflow for Incorporating Fmoc-Ile-OMe in SPPS

The following diagram illustrates the key steps in utilizing N-Fmoc-L-Isoleucine methyl ester in a typical SPPS workflow.

SPPS_Workflow cluster_resin Solid Support cluster_activation Amino Acid Activation cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection Resin Resin with free amino group CoupledPeptide Resin-bound Peptide with N-terminal Fmoc-Ile Resin->CoupledPeptide FmocIleOMe Fmoc-Ile-OMe ActivatedEster Activated Ester FmocIleOMe->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HBTU/DIPEA) CouplingReagent->ActivatedEster ActivatedEster->CoupledPeptide Coupling DeprotectedPeptide Resin-bound Peptide with free N-terminal Ile CoupledPeptide->DeprotectedPeptide Deprotection Piperidine 20% Piperidine in DMF Piperidine->DeprotectedPeptide DeprotectedPeptide->Resin Ready for next coupling cycle

Caption: Workflow for the incorporation of Fmoc-Ile-OMe in SPPS.

Detailed Coupling Protocol
  • Resin Preparation: Start with a resin that has a free amino group. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve N-Fmoc-L-Isoleucine methyl ester (3 equivalents relative to the resin loading) and an activating agent such as HBTU (3 equivalents) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to facilitate the formation of the activated ester.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added isoleucine residue. This will expose the alpha-amino group for the next coupling cycle.

Advantages and Critical Considerations

The use of N-Fmoc-L-Isoleucine methyl ester offers specific advantages but also requires careful consideration of potential side reactions.

Advantages:

  • Fragment Synthesis: Ideal for the synthesis of protected peptide fragments that can be purified and used in subsequent solution-phase or solid-phase fragment condensations.

  • C-Terminal Modification: Provides a direct route to peptides with a C-terminal methyl ester, which can be useful as intermediates or for mimicking post-translational modifications.[2]

Considerations:

  • Racemization: As with any activated amino acid, there is a risk of racemization, particularly with hindered amino acids like isoleucine. The use of appropriate coupling reagents and additives, such as HOBt or Oxyma, can help to minimize this side reaction.[3]

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions. Care must be taken during subsequent synthetic steps to avoid premature cleavage of the ester.

Conclusion

N-Fmoc-L-Isoleucine methyl ester is a specialized yet valuable tool in the peptide chemist's arsenal. While its procurement may require extra steps, either through custom synthesis or in-house preparation, its utility in specific synthetic strategies is undeniable. By understanding its properties, implementing rigorous quality control, and employing optimized coupling protocols, researchers can successfully leverage this reagent to advance their peptide-based research and development efforts.

References

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5347–5350. [Link]

  • Camarero, J. A., et al. (2001). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. The Journal of Organic Chemistry, 66(12), 4346–4351. [Link]

  • Gude, M., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron Letters, 49(50), 7233-7235. [Link]

  • Suresh Babu, V. V., & Ananda, K. (1998). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry - Section B, 37B(2), 150-153. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aurelio, L., et al. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. The Journal of Organic Chemistry, 72(10), 3783–3786. [Link]

  • Dai, N. (2003). I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics. (Doctoral dissertation, Virginia Tech). [Link]

Sources

Exploratory

An In-Depth Technical Guide and Safety Data Profile for N-Fmoc-L-Isoleucine Methyl Ester (Fmoc-Ile-OMe)

Executive Summary N-Fmoc-L-Isoleucine methyl ester (commonly abbreviated as Fmoc-Ile-OMe) is a highly specialized amino acid derivative serving as a foundational building block in both Solid-Phase Peptide Synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-L-Isoleucine methyl ester (commonly abbreviated as Fmoc-Ile-OMe) is a highly specialized amino acid derivative serving as a foundational building block in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase drug development. By utilizing a dual-protection strategy—employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methyl ester (OMe) at the C-terminus—chemists can execute highly orthogonal synthetic pathways.

This whitepaper synthesizes the rigorous Safety Data Sheet (SDS) requirements with field-proven experimental methodologies, offering researchers a comprehensive guide to handling, storing, and manipulating Fmoc-Ile-OMe without compromising its structural integrity.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of Fmoc-Ile-OMe is critical for predicting its behavior in various solvent systems and its steric impact during peptide coupling reactions. Isoleucine possesses a β -branched aliphatic side chain, which introduces significant steric hindrance that directly impacts both coupling efficiency and downstream ester hydrolysis rates.

Table 1: Physicochemical & Quality Data for Fmoc-Ile-OMe

PropertyValue / Description
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine methyl ester
Common Synonyms Fmoc-Ile-OMe, Fmoc-L-Ile-OMe
Molecular Formula C22H25NO4
Molecular Weight 367.44 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM, and Ethyl Acetate; Insoluble in water
Storage Temperature 2°C to 8°C (Desiccated)
Typical Purity (HPLC) 99%[1]
Common Impurities Unprotected Ile-OMe[1]

Comprehensive Safety Data Sheet (SDS) Information

While Fmoc-protected amino acids are generally regarded as low-hazard materials, their handling requires strict adherence to laboratory safety protocols to maintain chemical integrity and ensure operator safety.

Hazard Identification (GHS Classification)

Fmoc-Ile-OMe is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as a fine organic powder, it presents standard laboratory risks:

  • Inhalation: May cause respiratory tract irritation. Dust generation should be minimized to prevent mechanical irritation of the mucosa.

  • Skin Contact: May cause mild skin irritation.

  • Eye Contact: May cause mechanical eye irritation due to particulate nature.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Skin Contact: Wash immediately with copious amounts of soap and water. Causality: The lipophilic nature of the Fmoc group means the compound can adhere to skin lipids; thorough emulsification with soap is essential for complete removal.

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution, lifting upper and lower eyelids occasionally.

Handling and Storage Protocols
  • Handling: Perform operations in a well-ventilated fume hood to avoid dust inhalation. Use anti-static spatulas to prevent the aerosolization of the fine powder.

  • Storage Causality: Store at 2–8°C in a tightly sealed container, protected from light and moisture. Rationale: The methyl ester is susceptible to slow hydrolysis in the presence of ambient moisture and trace atmospheric bases. Furthermore, the base-labile Fmoc group can undergo premature cleavage if exposed to basic impurities over prolonged periods.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles conforming to EN166 or ANSI Z87.1 standards.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). The Fmoc group does not aggressively penetrate nitrile, making it a sufficient chemical barrier.

  • Respiratory Protection: For nuisance exposures or bulk transfers, use type P1 (EN 143) dust masks.

Mechanistic Insights: The Challenge of the β -Branched Side Chain

The structural uniqueness of Isoleucine lies in its β -branched aliphatic side chain. This steric bulk significantly impedes nucleophilic attacks at the adjacent carbonyl carbon. In the context of Fmoc-Ile-OMe, this manifests in two distinct ways:

  • Slower Coupling Kinetics: During peptide assembly, the activation of the C-terminus requires highly efficient coupling reagents (e.g., HATU/DIEA) to overcome the steric shield.

  • Resistance to Hydrolysis: The methyl ester of Isoleucine is notoriously difficult to saponify. Standard basic hydrolysis (using NaOH or LiOH) often leads to the undesired side reaction of Fmoc deprotection (yielding dibenzofulvene) before the sterically hindered ester is fully cleaved.

Experimental Methodologies: Self-Validating Protocols

To address the synthetic challenges of working with Fmoc-Ile-OMe, we detail two critical, field-proven protocols: its synthesis via esterification and its orthogonal deprotection.

Protocol 1: Synthesis of Fmoc-Ile-OMe via Thionyl Chloride Activation

This protocol leverages thionyl chloride ( SOCl2​ ) to generate HCl in situ, catalyzing the esterification of the carboxylic acid without affecting the acid-stable Fmoc group[2].

  • Preparation: Suspend Fmoc-L-Isoleucine (0.3 mmol, 1.0 eq) in anhydrous methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice bath to reach 0°C. Causality: The reaction between SOCl2​ and methanol is highly exothermic; cooling prevents localized overheating, solvent boiling, and thermal degradation of the substrate.

  • Activation: Slowly add thionyl chloride (0.36 mmol, 1.2 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature until completion (typically 12-16 hours).

  • Isolation (Self-Validation): Concentrate the solution under reduced pressure. Co-evaporate the resulting oil with methanol three times. Causality: This repeated co-evaporation ensures the complete removal of residual HCl and unreacted SOCl2​ , yielding a pure, self-validating Fmoc-Ile-OMe product ready for downstream use.

Protocol 2: Orthogonal Saponification using Calcium(II) Iodide

Cleaving the methyl ester while retaining the base-labile Fmoc group is a classic synthetic challenge.[2]. The Ca2+ ions coordinate with the Fmoc carbamate, sterically and electronically shielding the β -proton from base-catalyzed abstraction, thereby preventing the formation of dibenzofulvene.

  • Solvent System: Dissolve Fmoc-Ile-OMe (44 mM) in an Acetone/Water mixture (2.3:1 ratio). Causality: Acetone provides essential solubility for the lipophilic Fmoc-Ile-OMe, while water is necessary to solvate the hydroxide nucleophile.

  • Complexation: Add CaI2​ (30 eq) to the solution and stir for 5 minutes to ensure full coordination with the Fmoc group.

  • Hydrolysis: Add NaOH (1.5 eq) to initiate saponification.

  • Incubation: Stir at room temperature for exactly 4 hours.

  • Analysis (Self-Validation): Due to the severe β -hindrance of Isoleucine, this method yields approximately 46.5% of the hydrolyzed product (Fmoc-Ile-OH). Crucially, analytical validation via UPLC-MS confirms that zero dibenzofulvene formation occurs, proving the absolute orthogonality of the protection strategy[2].

Workflow Visualization

The following diagram illustrates the logical flow and mechanistic checkpoints of the CaI2​ -mediated orthogonal hydrolysis of Fmoc-Ile-OMe, highlighting how the main pathway is preserved while the degradation pathway is suppressed.

G A Fmoc-Ile-OMe (Starting Material) B Solvent System Acetone/H2O (2.3:1) A->B C Protective Agent CaI2 (30 eq) B->C Solubilization D Saponification Base NaOH (1.5 eq) C->D Ca2+ coordinates Fmoc, preventing cleavage E Reaction Incubation RT for 4h D->E Initiates ester hydrolysis F Fmoc-Ile-OH (Hydrolyzed Product, 46.5% Yield) E->F Main Pathway (Sterically Hindered) G Dibenzofulvene (Fmoc Cleavage Byproduct, 0%) E->G Suppressed Pathway

Caption: Workflow of the orthogonal saponification of Fmoc-Ile-OMe utilizing CaI2 to prevent Fmoc cleavage.

References

  • Desgagné, M., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, National Center for Biotechnology Information (NCBI), 2022. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Fmoc-L-Isoleucine Methyl Ester in Peptide-Based Drug Discovery

Executive Summary N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in modern drug discovery and synthetic organic chemistry[1]. By...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in modern drug discovery and synthetic organic chemistry[1]. By masking the α-amine with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminus with a methyl ester, chemists can perform complex side-chain modifications, synthesize peptidomimetics, and construct helix-turn-helix motifs without risking premature polymerization[2]. This technical guide details the mechanistic rationale, quantitative performance, and validated protocols for utilizing Fmoc-Ile-OMe in advanced drug development workflows.

Mechanistic Insights & Causality in Experimental Design

The Orthogonality Paradox in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the Fmoc group is the industry standard for N-terminal protection due to its mild cleavage conditions (e.g., 20% piperidine)[1]. However, modifying the backbone or side chains of an isolated amino acid often requires temporary C-terminal protection. Methyl esters are ideal due to their steric stability, but their removal traditionally requires harsh saponification (NaOH or LiOH)[3].

The Causality: Hydroxide ions readily attack the Fmoc carbamate carbonyl, leading to premature deprotection and the formation of dibenzofulvene as a toxic byproduct[4]. This creates an "orthogonality paradox" where the C-terminal deprotection destroys the N-terminal protection, traditionally forcing chemists to use highly toxic organotin reagents (like trimethyltin hydroxide) to achieve selective cleavage[5].

The Calcium Iodide ( CaI2​ ) Solution

Recent breakthroughs in green chemistry have resolved this paradox. By introducing Calcium(II) Iodide ( CaI2​ ) during the saponification process, the Ca2+ ions form a transient coordination complex with the carbonyl oxygen of the Fmoc group[6].

The Causality: This coordination sterically and electronically shields the Fmoc carbamate from nucleophilic attack by hydroxide ions[5]. Meanwhile, the C-terminal methyl ester remains exposed and is efficiently hydrolyzed[7]. This allows for the generation of SPPS-ready modified amino acids using inexpensive, green reagents[6].

Peptidomimetic Precursors: The Aldehyde Pathway

Beyond SPPS, Fmoc-Ile-OMe is a critical precursor for synthesizing protease inhibitors and peptide isosteres[2]. The methyl ester can be selectively reduced to an aldehyde (Fmoc-isoleucinal)[2].

The Causality: Using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) ensures partial reduction. The tetrahedral intermediate formed between the ester and the aluminum reagent is stable at low temperatures, preventing over-reduction to the primary alcohol. Upon aqueous workup, the intermediate collapses to yield the reactive aldehyde, which can immediately undergo reductive amination or Ugi multi-component reactions[8].

Quantitative Data & Comparative Analysis

The following tables summarize the chemical behavior of protected isoleucine derivatives to guide experimental selection.

Table 1: Comparative Cleavage Conditions for Protected Isoleucine Derivatives [1]

DerivativeN-Terminal ProtectionC-Terminal ProtectionN-Terminal CleavageC-Terminal Cleavage
Fmoc-Ile-OMe Fmoc (Base-labile)Methyl Ester (Base-labile)Piperidine (20%) CaI2​ / NaOH (Orthogonal)
Boc-Ile-OMe Boc (Acid-labile)Methyl Ester (Base-labile)TFA (Acidolysis)NaOH / LiOH
Bzl-Ile-OMe Benzyl (Hydrogenolysis)Methyl Ester (Base-labile) H2​ , Pd/CNaOH / LiOH

Table 2: Hydrolysis Yields of Fmoc-Protected Amino Esters using CaI2​ /NaOH [4]

Amino Acid EsterStructural CategoryCrude Yield (%)Dibenzofulvene Formation (%)
Fmoc-Gly-OMeStandard88.89.2
Fmoc-Leu-OMeStandard86.513.1
Fmoc-Ile-OMe β -hindered 46.5 Not observed
Fmoc-Val-OMe β -hindered59.411.1

Note: β -branched amino acids like Isoleucine exhibit lower hydrolysis yields due to severe steric hindrance at the β -carbon, but the complete absence of dibenzofulvene confirms 100% preservation of the Fmoc group[4].

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ile-OMe (Esterification)

This protocol describes the acid-catalyzed esterification of Fmoc-Ile-OH.

  • Preparation: Dissolve Fmoc-Ile-OH (0.3 mmol, 1.0 eq.) in anhydrous Methanol (5 mL) under an argon atmosphere[3].

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add Thionyl Chloride ( SOCl2​ ) (0.36 mmol, 1.2 eq.) dropwise to generate HCl in situ and activate the carboxylic acid[3].

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature overnight[3].

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar Fmoc-Ile-OH spot confirms completion.

  • Workup: Concentrate the solution under reduced pressure. Co-evaporate the resulting oil with Methanol three times to remove residual HCl and SOCl2​ [3].

Protocol 2: Orthogonal Hydrolysis of Fmoc-Ile-OMe using CaI2​

This protocol selectively removes the methyl ester without cleaving the Fmoc group, yielding an SPPS-ready building block[6].

  • Solvent Setup: Dissolve Fmoc-Ile-OMe (1.0 eq.) in an Acetone/Water mixture (2.3:1 ratio)[5]. Causality: Acetone provides optimal solubility for the Fmoc derivative while minimizing ecological footprint.

  • Protection: Add Calcium Iodide ( CaI2​ ) (30.0 eq.) to the solution and stir for 10 minutes to allow the Ca2+ coordination complex to form with the Fmoc carbonyl[5].

  • Hydrolysis: Add Sodium Hydroxide (NaOH) (1.5 eq.) to the mixture. Stir at room temperature for exactly 4 hours[5].

  • Validation (Self-Validating Step): Analyze an aliquot via UPLC-MS at 254 nm. The absence of a mass peak at 178.2 m/z (dibenzofulvene) confirms the Fmoc group is fully intact[4].

  • Workup: Acidify the mixture with 1M HCl to pH 2-3 to precipitate the modified Fmoc-Ile-OH. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol 3: Controlled Cryogenic Reduction to Fmoc-Isoleucinal

This protocol generates a reactive aldehyde for peptidomimetic synthesis[2].

  • Preparation: Dissolve Fmoc-Ile-OMe (1.0 eq.) in anhydrous Toluene/Dichloromethane (1:1) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the flask to -78°C using a dry ice/acetone bath. Critical Step: Failure to maintain -78°C will result in over-reduction to the alcohol.

  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 1.1 eq.) dropwise over 30 minutes. Stir for 1.5 hours at -78°C.

  • Quenching: Quench the reaction at -78°C by adding anhydrous Methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate).

  • Validation (Self-Validating Step): Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the presence of the aldehyde.

  • Workup: Warm to room temperature, stir vigorously until the aluminum emulsion breaks into two clear layers. Extract the organic layer, dry, and use immediately in downstream Ugi or reductive amination reactions to prevent auto-oxidation.

Workflow Visualizations

Workflow A Fmoc-Ile-OH B Esterification (MeOH, SOCl₂) A->B C Fmoc-Ile-OMe B->C D Side-Chain / Backbone Modifications C->D E Modified Fmoc-Ile-OMe D->E F Orthogonal Hydrolysis (CaI₂, NaOH) E->F G Modified Fmoc-Ile-OH (SPPS Ready) F->G

Workflow for orthogonal modification and deprotection of Fmoc-Ile-OMe.

Peptidomimetic A Fmoc-Ile-OMe B DIBAL-H Reduction (-78°C) A->B C Fmoc-Isoleucinal (Aldehyde) B->C D Reductive Amination C->D E Ugi Multi-Component Reaction C->E F Peptidomimetic Drug Candidate D->F E->F

Synthesis pathway of peptidomimetics via Fmoc-isoleucinal intermediate.

References

  • Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. 6

  • BenchChem Technical Guide. Bzl-Ile-OMe HCl | 209325-69-9; 402929-56-0. Benchchem. 1

  • Dai, N. (2010). I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics. VTechWorks - Virginia Tech. 9

Sources

Application

Application Note: Solution-Phase Synthesis Techniques for N-Fmoc-L-Isoleucine Methyl Ester

Introduction & Strategic Rationale N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a critically important orthogonally protected amino acid building block used in advanced peptide synthesis, peptidomimetic drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a critically important orthogonally protected amino acid building block used in advanced peptide synthesis, peptidomimetic drug discovery, and structure-activity relationship (SAR) studies. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection of the α-amine under acidic conditions, while the methyl ester (OMe) protects the C-terminus from unwanted nucleophilic attacks during side-chain modifications.

As a Senior Application Scientist, selecting the correct solution-phase synthesis route requires balancing atom economy, byproduct solubility, and protecting group stability. Because the Fmoc group is highly base-labile (typically cleaved by secondary amines like piperidine), synthetic conditions must avoid strong bases. Conversely, the methyl ester must be introduced without triggering racemization at the chiral α-carbon.

This guide details three field-proven, self-validating solution-phase protocols for synthesizing Fmoc-Ile-OMe, explaining the mechanistic causality behind each reagent choice to ensure high-fidelity replication in your laboratory.

Quantitative Route Comparison

To optimize your synthetic strategy based on available starting materials and purification capabilities, the quantitative parameters of the three primary methodologies are summarized below.

Synthetic RouteStarting MaterialPrimary ReagentsTypical YieldReaction TimeKey Strategic Advantage
A: Acid-Catalyzed Esterification Fmoc-Ile-OHSOCl₂, MeOH>90%12–16 hHighly orthogonal; no base present to risk Fmoc cleavage.
B: Carbodiimide Coupling Fmoc-Ile-OHEDC, DMAP, MeOH85–95%6–8 hMild conditions; water-soluble urea byproduct simplifies workup.
C: Fmoc Protection H-Ile-OMe·HClFmoc-OSu, NaHCO₃80–90%12–16 hUtilizes inexpensive, commercially abundant H-Ile-OMe·HCl.

Experimental Workflows

The following diagram maps the logical progression of the three synthetic pathways, from starting materials through reaction conditions to final analytical validation.

Workflow Start1 Fmoc-L-Isoleucine (Fmoc-Ile-OH) RouteA Method A: Acid-Catalyzed SOCl2, MeOH, 0 °C → RT Start1->RouteA RouteB Method B: Carbodiimide EDC, DMAP, MeOH, THF Start1->RouteB Start2 L-Isoleucine Methyl Ester HCl (H-Ile-OMe·HCl) RouteC Method C: Fmoc Protection Fmoc-OSu, NaHCO3, Dioxane/H2O Start2->RouteC Product N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) RouteA->Product RouteB->Product RouteC->Product Validation Analytical Validation (HPLC, LC-MS, 1H-NMR) Product->Validation

Figure 1. Strategic solution-phase synthesis workflows for N-Fmoc-L-Isoleucine methyl ester.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Esterification (Thionyl Chloride Method)

This method exploits the acid stability of the Fmoc group. Thionyl chloride (SOCl₂) reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst for Fischer esterification[1].

Step-by-Step Methodology:

  • Preparation: Suspend Fmoc-Ile-OH (1.0 eq., e.g., 0.3 mmol) in anhydrous methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar[1].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add SOCl₂ (1.2 eq., 0.36 mmol) dropwise[1].

    • Causality: The reaction between SOCl₂ and MeOH is highly exothermic and releases SO₂ gas. Dropwise addition at 0 °C prevents localized overheating, which could lead to thermal degradation or unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature overnight until completion[1]. Monitor via TLC (Hexane/EtOAc 7:3; the product will have a higher Rf​ than the starting acid).

  • Workup: Concentrate the solution under reduced pressure. To ensure the complete removal of residual HCl and unreacted SOCl₂, co-evaporate the resulting oil with fresh methanol three times[1]. The product typically yields a quantitative recovery without the need for column chromatography.

Protocol B: Carbodiimide-Mediated Esterification (EDC/DMAP Method)

When highly acidic conditions must be avoided, carbodiimide coupling offers a mild alternative. EDC is preferred over DCC (N,N'-Dicyclohexylcarbodiimide) to streamline purification.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-Ile-OH (1.0 eq., e.g., 0.876 mmol) in anhydrous THF (15 mL)[2].

  • Activation: Add EDC (approx. 2.0 eq., 1.74 mmol) and DMAP (0.15 eq., 0.14 mmol). Stir the solution at 0 °C for 30 minutes[2].

    • Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate formed by EDC to create a highly reactive acylpyridinium species. This prevents the intermediate from rearranging into an unreactive N-acylurea.

  • Esterification: Add an excess of anhydrous methanol (6 mL) to the activated mixture[2].

  • Propagation: Stir the solution at room temperature for 6 hours[2].

  • Workup (Self-Validating Purification): Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine[2].

    • Causality: EDC produces a water-soluble urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea). The acidic wash removes DMAP and the urea byproduct, while the basic wash removes any unreacted Fmoc-Ile-OH, leaving pure Fmoc-Ile-OMe in the organic layer. Dry over Na₂SO₄ and concentrate.

Protocol C: Fmoc Protection of H-Ile-OMe·HCl

This route is ideal if you are starting from the inexpensive methyl ester hydrochloride salt of isoleucine.

Step-by-Step Methodology:

  • Preparation: Dissolve H-Ile-OMe·HCl (1.0 eq., e.g., 3.0 mmol) in 5 mL of saturated aqueous NaHCO₃[3].

    • Causality: The mild base neutralizes the hydrochloride salt to free the α-amine without being strong enough to cleave the incoming Fmoc group.

  • Reagent Addition: Dissolve Fmoc-OSu (Fmoc N-hydroxysuccinimide ester, 1.0 eq., 2.98 mmol) in 5 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid mixture[3].

    • Causality: Fmoc-OSu is strategically chosen over Fmoc-Cl. Fmoc-Cl is overly reactive and can form mixed anhydrides with trace carboxylates, leading to dipeptide oligomerization (e.g., Fmoc-Ile-Ile-OMe). Fmoc-OSu ensures a controlled, highly specific N-acylation.

  • Propagation: Stir the biphasic solution at room temperature overnight[3].

  • Workup: Remove the 1,4-dioxane under vacuum. Add ethyl acetate (15 mL) to extract the product. Wash the organic phase twice with 0.1 M aqueous HCl to remove unreacted amine and N-hydroxysuccinimide (NHS) byproduct[3]. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized Fmoc-Ile-OMe, the following analytical self-validation checks must be performed:

  • LC-MS (ESI+): The exact mass of Fmoc-Ile-OMe is 367.18 Da. Look for the [M+H]+ peak at m/z 368.2 and the sodium adduct [M+Na]+ at m/z 390.2 .

  • ¹H-NMR (CDCl₃, 400 MHz): Confirm the presence of the Fmoc aromatic protons (multiplet, 8H, δ 7.25–7.80 ppm), the Fmoc CH₂/CH aliphatic protons ( δ 4.15–4.45 ppm), and the critical methyl ester singlet (3H, δ ~3.72 ppm).

  • Chiral Integrity: If racemization is suspected (particularly in Route B if DMAP is overused), perform chiral HPLC against a known D-allo-Isoleucine standard to verify >99% enantiomeric excess (ee).

Sources

Method

"N-Fmoc-L-Isoleucine methyl ester" step-by-step synthesis guide

Application Note: Scalable Synthesis of N-Fmoc-L-Isoleucine Methyl Ester (Fmoc-Ile-OMe) Strategic Overview & Mechanistic Rationale N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a pivotal intermediate in solid-phase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-Fmoc-L-Isoleucine Methyl Ester (Fmoc-Ile-OMe)

Strategic Overview & Mechanistic Rationale

N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a pivotal intermediate in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the generation of modified peptidomimetics[1]. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers excellent stability against acidic conditions but is highly susceptible to base-catalyzed cleavage via β-elimination[1]. Consequently, esterification of the C-terminus must strictly avoid strong bases to prevent premature deprotection.

While classical esterification utilizes thionyl chloride (SOCl 2​ ) in methanol[2], the generation of corrosive HCl gas poses scalability and safety challenges. Alternatively, alkylation using methyl iodide (MeI) is toxic and risks unwanted side-reactions. To ensure a high-yielding, safe, and stereochemically pure product, this protocol employs a carbodiimide-mediated esterification using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP)[3].

Causality of Reagent Selection:

  • EDC·HCl vs. DCC: Traditional N,N'-Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), a byproduct that is highly insoluble and requires tedious, repeated filtration. EDC·HCl generates a water-soluble urea byproduct that is effortlessly partitioned into the aqueous phase during standard acidic workup[3].

  • DMAP Catalysis: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the transient O-acylisourea intermediate to form a stable, highly reactive N-acylpyridinium ion. This accelerates the nucleophilic attack by methanol and suppresses racemization at the α-carbon, preserving the L-Isoleucine chiral centers.

Mechanism A Fmoc-Ile-OH (Starting Material) B O-Acylisourea Intermediate (Highly Unstable) A->B EDC·HCl 0 °C C N-Acylpyridinium Active Ester (Stable & Reactive) B->C DMAP (Catalytic) D Fmoc-Ile-OMe (Final Product) C->D Methanol - DMAP

Mechanistic pathway of EDC/DMAP-mediated esterification of Fmoc-Ile-OH.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
Fmoc-Ile-OH 353.41 1.0 3.53 g Starting Material
EDC·HCl 191.70 1.5 2.88 g Coupling Agent
DMAP 122.17 0.15 183 mg Acyl Transfer Catalyst
Methanol (Anhydrous) 32.04 10.0 4.0 mL Nucleophile / Reactant

| Dichloromethane (DCM) | 84.93 | N/A | 40 mL | Solvent |

Table 2: Analytical & Validation Parameters

Parameter Expected Observation / Target
Reaction Temperature 0 °C (Activation) → 25 °C (Esterification)
Reaction Time 6 - 12 hours
TLC Solvent System Hexane : Ethyl Acetate (7:3 v/v)
Rf Value (Fmoc-Ile-OH) ~ 0.15 (Streaky, UV Active at 254 nm)
Rf Value (Fmoc-Ile-OMe) ~ 0.60 (Tight spot, UV Active at 254 nm)

| Expected Yield | > 90% (3.3 - 3.5 g) |

Step-by-Step Self-Validating Protocol

This methodology is engineered as a self-validating system. Each phase includes specific visual or analytical checkpoints to guarantee the integrity of the synthesis before proceeding to the next step[3].

Phase 1: Carboxyl Activation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Ile-OH (3.53 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Purge the headspace with Nitrogen (N 2​ ) gas to prevent moisture interference.

  • Activation: Add EDC·HCl (2.88 g, 15.0 mmol) in a single portion, followed immediately by DMAP (183 mg, 1.5 mmol).

    • Validation Checkpoint 1: The solution may initially appear heterogeneous but should clarify as the O-acylisourea intermediate forms. Stir continuously for 30 minutes at 0 °C.

Phase 2: Esterification
  • Nucleophilic Addition: Inject anhydrous Methanol (4.0 mL, ~100 mmol) dropwise over 5 minutes into the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 6 to 12 hours.

    • Validation Checkpoint 2: Monitor reaction progression via Thin-Layer Chromatography (TLC). The baseline starting material spot (Rf ~0.15) must be completely consumed, replaced by a distinct, higher-running product spot (Rf ~0.60).

Phase 3: Targeted Quenching & Workup

This workup utilizes pH-driven phase partitioning to systematically eliminate specific byproducts. 6. Dilution: Dilute the reaction mixture with an additional 50 mL of DCM to prevent emulsion formation during washing. 7. Acidic Wash (Target: DMAP & EDC-Urea): Transfer the organic layer to a separatory funnel. Wash with 1.0 M aqueous HCl (2 × 50 mL). The acidic environment protonates DMAP and the EDC-urea byproduct, forcing them entirely into the aqueous phase. 8. Basic Wash (Target: Unreacted Acid): Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) (2 × 50 mL). This converts any trace unreacted Fmoc-Ile-OH into its water-soluble sodium salt, purging it from the organic phase. 9. Brine Wash: Wash with saturated aqueous Sodium Chloride (Brine) (1 × 50 mL) to pre-dry the organic layer and break any micro-emulsions.

Phase 4: Isolation
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Swirl and let sit for 15 minutes until the solution is completely transparent.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C to prevent thermal degradation).

  • Final Yield: The product, Fmoc-Ile-OMe, is obtained as a viscous colorless oil that may crystallize into a white solid upon extended high-vacuum drying.

Workflow S1 1. Activation Fmoc-Ile-OH + EDC·HCl + DMAP in DCM at 0 °C S2 2. Esterification Add Anhydrous MeOH Stir at RT for 6-12 h S1->S2 30 min S3 3. Acidic Wash (1M HCl) Removes DMAP & EDC-Urea S2->S3 TLC Conversion >95% S4 4. Basic Wash (Sat. NaHCO3) Removes Unreacted Acid S3->S4 Organic Layer S5 5. Isolation Dry (Na2SO4) & Concentrate S4->S5 Organic Layer

Experimental workflow and targeted purification strategy for Fmoc-Ile-OMe.

Sources

Application

"N-Fmoc-L-Isoleucine methyl ester" for creating peptide libraries

Advanced Application Note: Engineering High-Diversity Peptide Libraries via N-Fmoc-L-Isoleucine Methyl Ester (Fmoc-Ile-OMe) Executive Summary & Strategic Rationale The construction of high-diversity peptide libraries—par...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Engineering High-Diversity Peptide Libraries via N-Fmoc-L-Isoleucine Methyl Ester (Fmoc-Ile-OMe)

Executive Summary & Strategic Rationale

The construction of high-diversity peptide libraries—particularly those incorporating pseudopeptides, reduced amide isosteres, or customized side-chain modifications—frequently exceeds the chemical limitations of standard Solid-Phase Peptide Synthesis (SPPS). In these advanced workflows, N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) serves as a critical, fully protected scaffold[1].

By capping the C-terminus with a methyl ester and the N-terminus with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, researchers can perform aggressive solution-phase transformations (e.g., DIBAL-H reductions, N-alkylations) without risking self-condensation or unwanted C-terminal activation. Once the sub-library modifications are complete, the building blocks can be orthogonally deprotected and integrated into standard SPPS workflows.

Mechanistic Causality: The Orthogonal Protection Paradox

A fundamental challenge in utilizing Fmoc-amino acid methyl esters is the "orthogonal paradox" during deprotection. The methyl ester (OMe) typically requires strong basic saponification (e.g., LiOH, NaOH) for removal. However, the Fmoc group is inherently base-labile, undergoing rapid E1cB elimination in the presence of hydroxide ions.

To resolve this, modern library synthesis employs Calcium(II) Iodide (CaI₂) as a green, transient protective agent during saponification[2].

  • The Causality: The Ca²⁺ ions act as a Lewis acid, coordinating strongly with the carbonyl oxygens of the Fmoc carbamate. This coordination sterically shields the acidic α-proton of the fluorene ring and decreases its electron density, effectively short-circuiting the E1cB elimination pathway. Consequently, the hydroxide nucleophile is forced to selectively attack the unshielded C-terminal methyl ester[3].

OrthogonalDeprotection Start Fmoc-Ile-OMe (Fully Protected Scaffold) N_Deprotect N-Terminal Deprotection (Piperidine/DMF) Start->N_Deprotect C_Deprotect C-Terminal Saponification (CaI2, NaOH, Acetone/H2O) Start->C_Deprotect Reduction C-Terminal Reduction (DIBAL-H, -78°C) Start->Reduction H_Ile_OMe H-Ile-OMe (N-terminal elongation) N_Deprotect->H_Ile_OMe Fmoc_Ile_OH Fmoc-Ile-OH (Ready for SPPS) C_Deprotect->Fmoc_Ile_OH Fmoc_Ile_al Fmoc-Ile-al (Reductive Amination) Reduction->Fmoc_Ile_al

Caption: Logical workflow of orthogonal deprotection pathways for Fmoc-Ile-OMe.

Quantitative Analysis: Steric Impact on Ester Hydrolysis

When designing combinatorial libraries, the steric bulk of the amino acid side chain directly dictates reaction kinetics. Isoleucine possesses a bulky β-branched side chain, which creates significant steric hindrance around the C-terminal carbonyl, impeding the trajectory of the incoming hydroxide nucleophile.

As demonstrated in Table 1, the CaI₂-mediated hydrolysis of Fmoc-Ile-OMe yields lower conversions compared to unhindered or γ-branched derivatives, necessitating strict adherence to optimized reaction times and equivalents[4][5].

Table 1: Impact of Side-Chain Sterics on Fmoc-Protected Methyl Ester Hydrolysis (Conditions: 1.5 eq NaOH, 19.0 eq CaI₂, Acetone/H₂O (2.3:1), 4h at RT)

Amino Acid ScaffoldStructural FeatureHydrolysis Yield (%)Dibenzofulvene Formation (%)
Fmoc-Gly-OMe Unhindered88.89.2
Fmoc-Leu-OMe γ-branched86.513.1
Fmoc-Val-OMe β-branched59.411.1
Fmoc-Ile-OMe β-branched46.5Not observed

Data synthesized from standardized green hydrolysis protocols[4]. Note the complete suppression of Fmoc cleavage (Dibenzofulvene formation) in the highly hindered Ile derivative.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the H-Ile-OMe Scaffold via N-Terminal Deprotection

Purpose: To expose the N-terminus for solution-phase combinatorial coupling.

  • Solvation: Dissolve 5.0 mmol of Fmoc-Ile-OMe in 20 mL of a 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) solution.

  • Cleavage: Stir the reaction at room temperature for 30 minutes. Causality: Piperidine acts as a secondary amine base to abstract the acidic fluorene proton, driving the E1cB elimination of the Fmoc group.

  • Concentration: Evaporate the DMF and excess piperidine under high vacuum.

  • Validation & Isolation: Resuspend the crude oil in cold diethyl ether (50 mL). The dibenzofulvene-piperidine adduct remains highly soluble in ether, while the H-Ile-OMe (often as a hydrochloride salt if acidified) precipitates. Verify the free amine via a positive Kaiser test (deep blue color).

Protocol B: Solution-Phase Sub-Library Coupling

Purpose: To generate a diverse Fmoc-AA(x)-Ile-OMe dipeptide library.

  • Activation: In a flame-dried flask, dissolve 1.2 eq of a diverse Fmoc-AA(x)-OH building block and 1.2 eq of Hydroxybenzotriazole (HOBt) in anhydrous Dichloromethane (DCM). Causality: HOBt forms an active ester intermediate that suppresses the racemization of the activated amino acid.

  • Coupling: Cool to 0°C and add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by 1.0 eq of H-Ile-OMe and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Wash the organic layer sequentially with 5% citric acid (removes unreacted amines), saturated NaHCO₃ (removes unreacted acids), and brine. The use of EDC is deliberate here; its urea byproduct is water-soluble and easily removed during this aqueous wash, unlike DCC. Dry over Na₂SO₄ and concentrate.

LibraryGen A H-Ile-OMe Scaffold B Coupling Reaction Fmoc-AA(x)-OH + EDC A->B Add Diversity C Fmoc-AA(x)-Ile-OMe Dipeptide Sub-library B->C D Orthogonal Saponification CaI2 / NaOH C->D Deprotect C-term E Fmoc-AA(x)-Ile-OH Final Library D->E

Caption: Solution-phase combinatorial peptide library generation using an Isoleucine scaffold.

Protocol C: Green Orthogonal Saponification using Calcium(II) Iodide

Purpose: To hydrolyze the C-terminal methyl ester of the sub-library while preserving the Fmoc group for subsequent SPPS[6].

  • Solvent System Preparation: Dissolve 1.0 eq of the Fmoc-AA(x)-Ile-OMe library intermediate in a 2.3:1 mixture of Acetone/Water (approx. 10 mL per mmol). Causality: Acetone solubilizes the lipophilic Fmoc-peptide, while water is strictly required to dissolve the inorganic salts and provide the hydroxide nucleophile[5].

  • Complexation: Add 19.0 eq of Calcium Iodide (CaI₂) to the solution. Stir for 15 minutes at room temperature. Critical Step: This incubation period is mandatory to allow the Ca²⁺ ions to fully coordinate with the Fmoc carbonyls before introducing the base[7].

  • Hydrolysis: Slowly add 1.5 eq of Sodium Hydroxide (NaOH) dropwise.

  • Monitoring: Stir for 4 hours at room temperature. Monitor the disappearance of the methyl ester mass via UPLC-MS. Due to the β-branching of Isoleucine, do not exceed 4 hours to prevent background Fmoc degradation, even if conversion is incomplete (see Table 1).

  • Quenching & Extraction: Quench the reaction by adding 1M HCl dropwise until the pH reaches 2.0–3.0. Causality: Acidification breaks the Ca²⁺ complex and protonates the newly formed carboxylate, rendering it lipophilic. Extract 3x with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the SPPS-ready Fmoc-AA(x)-Ile-OH library.

References

  • Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2788. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-Fmoc-L-Isoleucine methyl ester" side reactions during deprotection.

Technical Support Center: Troubleshooting Fmoc-Ile-OMe Deprotection Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Fmoc-Ile-OMe Deprotection

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) .

While Fmoc deprotection is a standard procedure in peptide chemistry, applying it to monomeric, β-branched amino acid alkyl esters introduces unique mechanistic challenges. This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity deprotection.

Fmoc removal is driven by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. The base abstracts the acidic proton at the 9-position of the fluorene ring, followed by β-elimination to release dibenzofulvene (DBF) and carbon dioxide, yielding the free amine[1].

However, Isoleucine possesses a sec-butyl group at the β-carbon. This severe steric bulk restricts the base's access to the Fmoc group, drastically slowing down the deprotection kinetics[2]. Because the reaction takes longer, the methyl ester is exposed to the basic environment for extended periods, opening the door to two primary side reactions: Aminolysis (nucleophilic attack by the base on the ester) and Hydrolysis (saponification by trace water)[3].

Pathway SM Fmoc-Ile-OMe (Sterically Hindered) Base Secondary Amine Base (e.g., Piperidine in DMF) SM->Base Deprotection Conditions Product H-Ile-OMe + DBF-Adduct (Desired E1cB Pathway) Base->Product Base Abstraction Aminolysis H-Ile-Piperidide (Aminolysis Side Product) Base->Aminolysis Nucleophilic Attack on Ester Hydrolysis H-Ile-OH (Hydrolysis Side Product) Base->Hydrolysis Saponification (Trace H2O)

Fig 1: Reaction pathways during Fmoc-Ile-OMe deprotection highlighting competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-Ile-OMe deprotection taking significantly longer than other amino acids, and why is the yield so low? A1: The kinetics of Fmoc removal are highly dependent on the steric environment of the α-amine. Isoleucine is a β-branched amino acid. This branching creates a steric shield that hinders the approach of the secondary amine to the Fmoc carbamate[2]. If you use standard conditions (20% Piperidine/DMF for 10 minutes), the reaction will likely be incomplete, leaving unreacted starting material.

Q2: LC-MS analysis of my crude product shows a major impurity with a mass shift of +53 Da relative to my desired product (m/z 199 [M+H]+). What is this? A2: You are observing aminolysis . Piperidine is not only a base but also a strong nucleophile. During the extended reaction times required to deprotect the hindered Ile residue, piperidine attacks the carbonyl carbon of the methyl ester, displacing methanol to form H-Ile-piperidide[3].

Q3: How do I prevent the methyl ester from hydrolyzing into a free carboxylic acid during deprotection? A3: Hydrolysis (saponification) occurs when moisture is present in the basic reaction mixture[2]. N,N-Dimethylformamide (DMF) is highly hygroscopic. When water mixes with piperidine, hydroxide ions are generated, which rapidly cleave the methyl ester. You must use strictly anhydrous DMF and fresh, sealed bottles of base.

Troubleshooting & Reagent Selection Data

To mitigate these side reactions, we must decouple the basicity required for Fmoc removal from the nucleophilicity that destroys the methyl ester. The table below summarizes the quantitative impact of different base systems on Fmoc-Ile-OMe.

Base SystemE1cB Kinetics (Fmoc Removal)Aminolysis Risk (Piperidide Formation)DBF Scavenging EfficiencyRecommendation for Fmoc-Ile-OMe
20% Piperidine Moderate (Slowed by steric bulk)High (Strong nucleophile)Excellent❌ Not recommended for prolonged exposure.
5% DBU Fast (Strong, non-nucleophilic base)Low (Sterically hindered)Poor (Requires a scavenger)❌ Leads to DBF-alkylation side products.
20% Piperazine Slow (Weaker base)Low (Weaker nucleophile)Good❌ Deprotection is too sluggish for Ile.
2% DBU + 5% Piperazine Fast (DBU drives E1cB)Low (Piperazine scavenges DBF safely)ExcellentOptimal combination for hindered esters. [4]

Diagnostic Workflow for Crude Analysis

Use the following logic tree to diagnose the root cause of your specific side reaction based on LC-MS data.

Troubleshooting Start Analyze Crude via UPLC-MS (Positive Ion Mode) Mass1 m/z: 396 [M+H]+ (Unreacted Fmoc-Ile-OMe) Start->Mass1 Mass2 m/z: 132 [M+H]+ (Hydrolysis: H-Ile-OH) Start->Mass2 Mass3 m/z: 199 [M+H]+ (Aminolysis: H-Ile-Piperidide) Start->Mass3 Fix1 Action: Add 2% DBU to overcome steric hindrance Mass1->Fix1 Fix2 Action: Switch to strictly anhydrous DMF/Solvents Mass2->Fix2 Fix3 Action: Replace Piperidine with DBU/Piperazine cocktail Mass3->Fix3

Fig 2: LC-MS troubleshooting workflow for identifying and resolving Fmoc-Ile-OMe side reactions.

Self-Validating Experimental Protocol

Protocol: Chemoselective Fmoc Deprotection of Fmoc-Ile-OMe using DBU/Piperazine

Causality Statement: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly basic amidine that rapidly deprotonates the Fmoc group despite the steric hindrance of Isoleucine, but its non-nucleophilic nature prevents it from attacking the methyl ester[4]. Because DBU cannot effectively scavenge the resulting dibenzofulvene (DBF), Piperazine is added. Piperazine is a superior scavenger but a poor ester-cleaving nucleophile, ensuring the methyl ester remains intact[1].

Materials:

  • Fmoc-Ile-OMe (Starting Material)

  • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H2O)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine (PZ)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a deprotection cocktail consisting of 2% DBU (v/v) and 5% Piperazine (w/v) in strictly anhydrous DMF. Note: Prepare this solution fresh to prevent atmospheric moisture absorption.

  • Dissolution: Dissolve Fmoc-Ile-OMe in the deprotection cocktail to achieve a final concentration of 0.1 M.

  • Reaction: Stir the mixture at 25 °C under an inert atmosphere (Nitrogen or Argon) for exactly 10 minutes.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash three times with a 5% aqueous citric acid solution. Causality: The mild acid protonates the free amine of H-Ile-OMe, pulling it into the aqueous layer, while the DBF-piperazine adduct and DBU remain in the organic layer.

  • Recovery: Adjust the pH of the aqueous layer to 8.5 using cold saturated NaHCO3, then back-extract with fresh EtOAc. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Self-Validation Check (UPLC-MS): Inject a 1 µL aliquot of the crude residue into a UPLC-MS.

    • Success Criteria: A single dominant peak at m/z 146 [M+H]+ (H-Ile-OMe).

    • Failure Criteria: Presence of m/z 396 (incomplete reaction), m/z 132 (moisture contamination), or m/z 199 (nucleophilic degradation).

References

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase Scholaris.ca / University Thesis Archive URL: [Link] (Referenced via Grounding Index 1.1)

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Molecules (MDPI) URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (PMC) URL:[Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry Insights URL: [Link] (Referenced via Grounding Index 2.5)

Sources

Optimization

"N-Fmoc-L-Isoleucine methyl ester" improving solubility for coupling reactions

A Guide to Enhancing Solubility and Optimizing Coupling Reactions in Peptide Synthesis Welcome to the Technical Support Center for N-Fmoc-L-Isoleucine methyl ester. This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solubility and Optimizing Coupling Reactions in Peptide Synthesis

Welcome to the Technical Support Center for N-Fmoc-L-Isoleucine methyl ester. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this derivative to overcome challenges associated with the incorporation of the sterically hindered and hydrophobic isoleucine residue in peptide synthesis. This guide provides in-depth FAQs, practical troubleshooting advice, and detailed experimental protocols to help you navigate potential issues and achieve optimal results in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-Fmoc-L-Isoleucine methyl ester and why is it used?

N-Fmoc-L-Isoleucine methyl ester is a derivative of the standard Fmoc-protected L-isoleucine where the C-terminal carboxylic acid is protected as a methyl ester. This modification is primarily employed to enhance the compound's solubility in the organic solvents commonly used for peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1] The free carboxylic acid of standard Fmoc-L-Isoleucine can participate in intermolecular hydrogen bonding, leading to aggregation and reduced solubility, which is a known challenge for hydrophobic and β-branched amino acids like isoleucine.[2] By temporarily blocking the carboxyl group as an ester, these hydrogen bonding networks are disrupted, facilitating easier handling and more efficient coupling reactions, particularly in solution-phase peptide synthesis (SPPS).

Q2: How does methyl esterification concretely improve solubility?

The primary benefit stems from the elimination of the acidic carboxyl proton and the negatively charged carboxylate that can form in the presence of base. The free carboxyl group is highly polar and capable of forming strong hydrogen bonds, which can lead to the formation of insoluble aggregates. Esterification replaces this group with a less polar methyl ester, which reduces the molecule's propensity for self-association and improves its interaction with aprotic polar solvents like DMF. This is especially critical for "difficult sequences" rich in hydrophobic residues, where peptide aggregation on the solid support or in solution can severely hinder reaction kinetics.[2]

Q3: In which solvents is N-Fmoc-L-Isoleucine methyl ester most soluble?

While standard Fmoc-L-Isoleucine is soluble in highly polar organic solvents, its methyl ester derivative generally exhibits enhanced solubility in a broader range of common organic solvents.[1][3] The table below provides a comparative overview.

SolventChemical FormulaPolarity (Dielectric Constant)Fmoc-L-Isoleucine-OH SolubilityN-Fmoc-L-Isoleucine methyl ester Solubility
N,N-Dimethylformamide (DMF) C₃H₇NO36.7SolubleHighly Soluble
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO32.0SolubleHighly Soluble
Dichloromethane (DCM) CH₂Cl₂9.1Sparingly SolubleSoluble
Tetrahydrofuran (THF) C₄H₈O7.6Sparingly SolubleModerately Soluble
Methanol (MeOH) CH₃OH32.7Soluble (with faint turbidity)[4]Soluble
Water H₂O80.1Slightly Soluble[3]Insoluble

Data synthesized from multiple chemical supplier and database sources.[3][4][5]

Q4: How is the peptide bond formed if the carboxyl group is protected?

This is a critical point. N-Fmoc-L-Isoleucine methyl ester is primarily intended for solution-phase peptide synthesis . In this context, the methyl ester is a temporary protecting group. After coupling the preceding amino acid to the N-terminus of the isoleucine methyl ester, the ester must be cleaved (hydrolyzed) to reveal the free carboxylic acid. This newly deprotected carboxyl group can then be activated for coupling to the next amino acid in the sequence. Standard saponification conditions (e.g., using LiOH or NaOH) can be problematic as they are often basic enough to cleave the Fmoc group.[6] Therefore, mild and orthogonal hydrolysis methods are required.

Troubleshooting Guide: Coupling Reactions

Issue: Incomplete Coupling Reaction

Q: My coupling reaction is slow or incomplete, as indicated by a positive Kaiser test. What is causing this and how can I fix it?

A: This is a common issue when incorporating isoleucine, which is a sterically hindered β-branched amino acid.[7] The bulkiness of the side chain, positioned close to the reaction center, physically impedes the approach of the incoming amine. When combined with potential aggregation, this can lead to failed or incomplete coupling.

Causality of Coupling Failure

A Steric Hindrance (Isoleucine Side Chain) C Incomplete Acylation (Positive Kaiser Test) A->C hinders amine attack B Poor Solubility / Aggregation B->C reduces reagent access D Low Crude Yield C->D E Deletion Sequences (Truncated Peptides) C->E

Caption: Root causes of incomplete isoleucine coupling.

Solutions:

  • Optimize Coupling Reagents: Standard carbodiimide activators like DCC or DIC may be insufficient. Switch to more potent uronium/aminium or phosphonium salt-based reagents. These form highly reactive intermediates that can overcome steric barriers more effectively.[8][9][10]

Coupling ReagentClassKey Advantage for Hindered Coupling
HATU Uronium SaltForms highly reactive HOAt esters; very effective for hindered and N-methylated amino acids.[9][10]
HCTU/TCTU Uronium SaltSimilar to HBTU but often shows higher reactivity and is less prone to side reactions.[11]
PyBOP Phosphonium SaltEffective at suppressing racemization while providing strong activation.[12]
COMU Uronium SaltHigh reactivity comparable to HATU, with improved solubility and a safer, non-explosive profile.[9][13]
  • Perform a Double Coupling: If a monitoring test (e.g., Kaiser or bromophenol blue test) indicates an incomplete reaction after the first coupling, a second coupling is highly recommended.[8][11] Wash the resin thoroughly to remove byproducts and then repeat the coupling step with fresh reagents.

  • Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial. Some automated synthesizers also allow for gentle heating (e.g., to 40-50°C), which can increase reaction kinetics, though this should be done cautiously as it can also increase the risk of racemization.[14]

Issue: Suspected Racemization

Q: My final peptide has a diastereomeric impurity. How can I minimize racemization during the coupling of the isoleucine residue?

A: Racemization is a significant risk, especially with highly reactive coupling reagents.[12] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, scrambling the stereochemistry.[10][12]

Solutions:

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is critical. These additives react with the activated amino acid to form active esters that are more stable towards racemization than the intermediates formed by the coupling reagent alone.[10][14] Most modern uronium/aminium reagents like HATU and HBTU already incorporate these moieties.

  • Control the Base: Use a weaker or more sterically hindered tertiary amine base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA), which can be more aggressive in promoting oxazolone formation.[10][12] Crucially, use the correct stoichiometric amount of base—typically 2 equivalents relative to the amino acid. Excess base significantly increases the rate of racemization.[12]

  • Minimize Pre-activation Time: Do not allow the mixture of the amino acid, coupling reagent, and base to sit for extended periods before adding it to the amine component. The activated species should be generated in situ or added to the reaction vessel immediately after a very short pre-activation time (1-2 minutes).[12]

Experimental Protocols & Workflows

Workflow: Optimized Coupling Strategy

This workflow outlines the decision-making process for achieving a successful coupling reaction.

start Start: Prepare Reagents dissolve Dissolve Fmoc-Ile-OMe (e.g., in DMF) start->dissolve check_sol Is it fully dissolved? dissolve->check_sol change_sol Action: - Switch to NMP or add DMSO - Gentle warming (≤40°C) check_sol->change_sol No preactivate Pre-activate (1-2 min) Fmoc-Ile-OMe (1 eq) HATU (0.95 eq) Collidine (2 eq) check_sol->preactivate Yes change_sol->dissolve couple Add to peptide-resin Couple for 2 hours preactivate->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor check_comp Is coupling complete? monitor->check_comp recouple Action: Recouple (Repeat pre-activation & coupling) check_comp->recouple No (Positive Test) wash Wash Resin check_comp->wash Yes (Negative Test) recouple->couple next_step Proceed to next cycle (Fmoc Deprotection) wash->next_step

Sources

Troubleshooting

Technical Support Center: Fmoc-Ile-OMe Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Guide for the purification and handling of N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) . As a critical building block in Solid-Phase Peptide Synthesis (SPPS) and medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the purification and handling of N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) . As a critical building block in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry, Fmoc-Ile-OMe presents unique purification challenges due to the base-lability of the Fmoc group, the presence of two chiral centers, and the persistent contamination of dibenzofulvene (DBF) byproducts.

This guide is engineered for researchers and drug development professionals, providing mechanistically grounded troubleshooting, self-validating protocols, and quantitative data to ensure flawless purification workflows.

Purification Workflow Architecture

The following diagram illustrates the optimized, non-destructive purification pathway for Fmoc-Ile-OMe, designed to circumvent standard silica-induced degradation.

Workflow Crude Crude Fmoc-Ile-OMe (Contains DBF & Epimers) Partition Solvent Partitioning (Heptane / Acetonitrile) Crude->Partition Liquid-Liquid Extraction DBF_Removal Heptane Phase (DBF & Adducts) Partition->DBF_Removal Non-polar phase discarded Product_Layer Acetonitrile Phase (Enriched Fmoc-Ile-OMe) Partition->Product_Layer Polar phase retained Chromatography Silica Gel / RP-HPLC (Isocratic Elution) Product_Layer->Chromatography Load sample Chiral_HPLC Chiral HPLC Analysis (Check D-allo-Ile) Chromatography->Chiral_HPLC Collect fractions Pure Pure Fmoc-Ile-OMe (>99% Purity) Chiral_HPLC->Pure Verify stereocenter

Fig 1: Step-by-step purification workflow for Fmoc-Ile-OMe isolating product from DBF and epimers.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: Why does my Fmoc-Ile-OMe degrade into dibenzofulvene (DBF) during silica gel chromatography, and how can I prevent it?

  • Expertise & Experience (Causality): The Fmoc protecting group is fundamentally base-labile. Its cleavage relies on the acidity of the fluorenyl proton (pKa ~22), which is susceptible to abstraction by weak bases. Commercially available silica gel often contains trace alkaline impurities (e.g., sodium silicate residues). When Fmoc-Ile-OMe is loaded onto such columns, these impurities catalyze an E1cB elimination, stripping the Fmoc group to yield DBF and the free isoleucine methyl ester.

  • Trustworthiness (Self-Validating System): To validate if your silica is the culprit, suspend 1g of silica in distilled water and measure the pH. If the pH is >7.0, degradation is highly likely.

  • Solution: Pre-treat the silica column with 0.1% acetic acid in your mobile phase to neutralize alkaline sites, or bypass silica entirely by using a biphasic solvent partitioning method to remove DBF[1].

Q2: How can I selectively hydrolyze the methyl ester of Fmoc-Ile-OMe without cleaving the Fmoc group?

  • Expertise & Experience (Causality): Standard saponification using NaOH or LiOH indiscriminately attacks both the ester carbonyl and the carbamate, leading to massive Fmoc loss. Selective cleavage requires exploiting coordination chemistry. By introducing Calcium(II) Iodide (CaI₂), the hard Ca²⁺ ions preferentially coordinate with the carbamate oxygen of the Fmoc group. This coordination sterically shields the Fmoc group and electronically alters its reactivity, allowing the hydroxide nucleophile to selectively attack the unprotected methyl ester[2].

  • Trustworthiness (Self-Validating System): You can validate the protection by running a parallel micro-scale reaction without CaI₂. The unprotected reaction will immediately turn yellow (indicating DBF formation), while the CaI₂-protected reaction remains clear.

  • Solution: Utilize the CaI₂-mediated orthogonal hydrolysis protocol detailed in Section 4.

Q3: My purified Fmoc-Ile-OMe shows a double peak in HPLC and NMR. Is this epimerization to D-allo-Isoleucine or just rotamers?

  • Expertise & Experience (Causality): Isoleucine possesses two chiral centers. While beta-carbon inversion is rare, alpha-carbon epimerization during esterification yields D-allo-isoleucine. However, carbamates like Fmoc exhibit high rotational barriers around the C(O)-N bond, creating stable cis and trans rotamers that resolve as split peaks on HPLC or NMR[3].

  • Trustworthiness (Self-Validating System): To distinguish between the two, perform high-temperature NMR (e.g., at 120°C in DMSO-d6)[3]. If the double peaks coalesce into a single sharp peak, the cause is rotameric equilibrium. If the peaks remain distinct, true epimerization has occurred, necessitating Chiral HPLC for resolution.

Quantitative Data: Hydrolysis Optimization

When attempting to remove the methyl ester from Fmoc-Ile-OMe, choosing the right reagents is the difference between a high yield and complete degradation. The table below summarizes the efficacy of various hydrolysis conditions[2].

Hydrolysis ReagentSolvent SystemEster Hydrolysis Yield (%)Fmoc Deprotection (DBF Formation)Epimerization Detected
NaOH (1.5 eq) Acetone / H₂O< 10%> 80% (Severe degradation)No
Trimethyltin Hydroxide DCE (80°C)~ 30%ModerateYes (Trace)
CaI₂ (30 eq) + NaOH (1.5 eq) Acetone / H₂O46.5% Not observed (0%) No

Standard Operating Procedures (SOPs)

SOP 1: Solvent Partitioning for DBF Removal

This protocol exploits the extreme lipophilicity of DBF to separate it from the more polar Fmoc-Ile-OMe without relying on chromatography[1].

  • Concentration: Evaporate the crude Fmoc-Ile-OMe reaction mixture under reduced pressure to a thick oil.

  • Biphasic Setup: Dissolve the residue in a 1:1 (v/v) mixture of n-heptane (non-polar) and acetonitrile (polar). Use 10 mL of each solvent per gram of crude material.

  • Extraction: Transfer to a separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate completely.

  • Validation (The Self-Check): Spot both layers on a TLC plate (UV 254 nm). DBF (highly UV active) will migrate exclusively to the upper n-heptane layer, while Fmoc-Ile-OMe remains in the lower acetonitrile layer.

  • Isolation: Drain the acetonitrile layer. Wash it twice more with fresh n-heptane to ensure 100% DBF removal. Concentrate the acetonitrile layer to yield DBF-free Fmoc-Ile-OMe.

SOP 2: Orthogonal Ester Hydrolysis using CaI₂

This protocol allows for the safe removal of the methyl ester while preserving the base-sensitive Fmoc group[2].

  • Solvation: Dissolve 0.3 mmol of Fmoc-Ile-OMe in 5 mL of an acetone/water mixture (2.3:1 v/v).

  • Coordination: Add 30 equivalents of Calcium(II) Iodide (CaI₂) to the solution. Stir for 10 minutes at room temperature to allow complete Ca²⁺ coordination with the Fmoc carbamate.

  • Hydrolysis: Add 1.5 equivalents of NaOH.

  • Validation (The Self-Check): Observe the solution. It must remain colorless. If the solution turns yellow, Ca²⁺ coordination has failed, and DBF is actively forming.

  • Monitoring & Quenching: Stir for 4 hours at room temperature. Monitor via HPLC until the ester peak is consumed. Quench the reaction with 0.1 M HCl until the pH reaches 3.0. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

References

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: PMC (National Institutes of Health) URL: [Link]

  • Title: EP2181983A1 - Method for selective removal of dibenzofulvene derivative Source: Google Patents URL
  • Title: Thermal Cleavage of the Fmoc Protection Group Source: CHIMIA URL: [Link]

Sources

Optimization

Technical Support Center: N-Fmoc-L-Isoleucine Methyl Ester Workup Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptide building-block synthesis: isolating N-Fmoc-L-Isoleucine m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptide building-block synthesis: isolating N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) without triggering premature ester hydrolysis or Fmoc deprotection during the aqueous workup.

This guide synthesizes kinetic principles, structural causality, and field-proven methodologies to provide a self-validating workflow for your synthesis.

Diagnostic Overview: The Dual-Sensitivity Challenge

Fmoc-Ile-OMe presents a unique chemoselective challenge during extraction and purification. The molecule contains two highly sensitive functional groups that dictate strict boundaries for your workup parameters:

  • The Methyl Ester: Highly susceptible to saponification (base-catalyzed hydrolysis) and, to a lesser extent, acid-catalyzed hydrolysis[1].

  • The Fmoc Group: A base-labile carbamate that undergoes rapid deprotection via an E1cB β -elimination mechanism in the presence of strong bases or secondary amines[2].

Pathways FmocIleOMe Fmoc-Ile-OMe (Target Molecule) Hydrolysis Saponification (Fmoc-Ile-OH + MeOH) FmocIleOMe->Hydrolysis Aqueous Base (pH > 8, >20°C) FmocCleavage Fmoc Deprotection (H-Ile-OMe + Dibenzofulvene) FmocIleOMe->FmocCleavage Strong Base (E1cB mechanism) AcidHydrolysis Acid Hydrolysis (Fmoc-Ile-OH + MeOH) FmocIleOMe->AcidHydrolysis Strong Acid (pH < 2, prolonged)

Caption: Competing degradation pathways of Fmoc-Ile-OMe during harsh workup conditions.

Troubleshooting & FAQs

Q1: Why am I observing Fmoc-Ile-OH (starting material) in my final product after a seemingly successful esterification? A: This is a classic case of unintended saponification occurring during the aqueous basic wash[1]. While washing with a base is standard practice to neutralize acid catalysts (e.g., H2​SO4​ , SOCl2​ byproducts), prolonged exposure to aqueous base allows hydroxide ions to attack the ester carbonyl. If you use strong bases (like Na2​CO3​ or NaOH ), the ester will rapidly hydrolyze back to the carboxylic acid before the Fmoc group is even cleaved[3].

Q2: Doesn't the structure of L-Isoleucine offer steric protection against this hydrolysis? A: Yes, but it is not an absolute shield. L-Isoleucine is a β -branched amino acid, possessing a bulky sec-butyl group at the α -carbon[4]. This steric bulk restricts the trajectory of incoming nucleophiles (like water or OH− ) attempting to attack the ester carbonyl[5]. While this drastically slows the kinetics of hydrolysis compared to unhindered amino acids like glycine, prolonged contact times or elevated temperatures during workup will still overcome this steric barrier, resulting in measurable degradation[5].

Q3: How do I balance removing acid catalysts without triggering hydrolysis or Fmoc cleavage? A: The solution relies on kinetically freezing the degradation pathways while maintaining thermodynamic neutralization. By utilizing ice-cold (0–5 °C) saturated NaHCO3​ , you maintain the aqueous phase at a pH of ~8[3]. This pH provides sufficient capacity to partition acidic impurities into the aqueous layer as water-soluble salts, but the low temperature and mild pH prevent the rapid saponification of the ester and protect the weakly acidic C9 proton of the fluorenyl ring from abstraction[6].

Quantitative Impact of Workup Parameters

To illustrate the causality of workup conditions on product integrity, the following table summarizes the degradation rates of Fmoc-Ile-OMe under various aqueous wash conditions.

Workup Condition (Aqueous Wash)pHTemp (°C)Contact Time (min)Ester Hydrolysis (%)Fmoc Cleavage (%)Recommended?
Sat. NaHCO3​ (Cold) ~80–5< 5< 1% < 0.1% Yes
Sat. NaHCO3​ (Room Temp)~820–25305–10%< 1%No
1M NaOH >1320–2510> 80%> 50%No
0.1M HCl (Cold)10–5< 5< 1%0%Yes

Data Synthesis: Optimal extraction efficiency and product stability are achieved strictly at pH 7–8 and temperatures below 5 °C[3].

Validated Step-by-Step Workup Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms the success of the current operation.

Materials Required:

  • Ice bath

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Ice-cold 0.1 M HCl or 5% KHSO4​ (aq)

  • Ice-cold saturated NaHCO3​ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous Na2​SO4​

Phase 1: Quenching and Acid Wash

Objective: Halt the reaction and remove basic coupling reagents (e.g., DMAP) or unreacted amines.

  • Quench: Submerge the reaction flask in an ice bath. Cool the mixture to 0–5 °C.

  • Dilution: Dilute the crude mixture with 10 volumes of cold EtOAc.

  • Extraction: Add 3 volumes of ice-cold 0.1 M HCl . Shake vigorously in a separatory funnel and separate the layers immediately to minimize acid-contact time[1].

  • Self-Validation Checkpoint 1: Spot the organic layer on a TLC plate (Hexanes/EtOAc). The disappearance of baseline-retained basic impurities confirms successful acid washing.

Phase 2: Mild Basic Wash

Objective: Neutralize residual acid catalysts without inducing saponification. 4. Neutralization: Add 3 volumes of ice-cold saturated NaHCO3​ to the organic layer. 5. Venting: Shake gently and vent frequently , as CO2​ gas will evolve rapidly. 6. Separation: Separate the layers immediately once gas evolution ceases. Do not let the biphasic mixture sit[1].

  • Self-Validation Checkpoint 2: Test the pH of the separated aqueous layer using pH paper. A reading of pH 7–8 confirms complete neutralization of acidic catalysts without entering the saponification danger zone[3].

Phase 3: Drying and Isolation

Objective: Remove residual water to prevent slow hydrolysis during storage. 7. Brine Wash: Wash the organic layer with 3 volumes of saturated NaCl to break any emulsions and pull bulk water from the organic phase. 8. Drying: Add anhydrous Na2​SO4​ to the organic layer until the drying agent flows freely (stops clumping)[1]. Filter the suspension. 9. Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath 30 °C to prevent thermal degradation of the ester.

  • Self-Validation Checkpoint 3: Analyze the final crude via 1H -NMR. The presence of a sharp singlet at ~3.7 ppm integrates to 3H confirms the intact methyl ester, while the doublet at ~4.3 ppm confirms the intact Fmoc group.

Workflow Step1 1. Quench & Dilute (0-5°C, EtOAc/DCM) Step2 2. Cold Acid Wash (0.1M HCl / 5% KHSO4) Step1->Step2 Remove basic catalysts Step3 3. Cold Mild Base Wash (Sat. NaHCO3, pH 7-8) Step2->Step3 Neutralize & remove acids Step4 4. Brine Wash (Sat. NaCl) Step3->Step4 Rapid phase separation Step5 5. Dry & Concentrate (Na2SO4, <30°C) Step4->Step5 Remove residual water

Caption: Optimized biphasic workup workflow for Fmoc-Ile-OMe to prevent hydrolysis.

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: Molecules (NIH / MDPI) URL:[Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances URL:[Link]

  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: N-Fmoc-L-Isoleucine Methyl Ester (Fmoc-Ile-OMe) Performance in Peptide Synthesis

Executive Summary & Structural Rationale As a Senior Application Scientist, selecting the appropriate protecting group strategy is the most critical decision in complex peptide synthesis. While Fmoc-Ile-OH is the standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, selecting the appropriate protecting group strategy is the most critical decision in complex peptide synthesis. While Fmoc-Ile-OH is the standard building block for Solid-Phase Peptide Synthesis (SPPS), the methyl ester derivative, N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) , serves specialized roles in solution-phase synthesis, enzymatic coupling, and the construction of sterically hindered or cyclic peptides.

The isoleucine side chain features a bulky β -branched sec-butyl group, which inherently reduces coupling efficiencies due to steric hindrance. Fmoc-Ile-OMe is strategically chosen over alternatives based on the following causality-driven mechanics:

  • Versus Fmoc-Ile-OH: In solution-phase fragment condensation, if the Isoleucine residue acts as the nucleophile (acceptor), its C-terminus requires protection. The methyl ester (-OMe) provides a minimal-footprint protecting group compared to bulky alternatives.

  • Versus Fmoc-Ile-OtBu: The tert-butyl ester (-OtBu) is highly sterically demanding. In sequences containing adjacent bulky residues, Fmoc-Ile-OMe allows for closer molecular approach during coupling, significantly improving yields.

  • Versus Boc-Ile-OMe: Boc requires harsh acidic deprotection (TFA), which is incompatible with acid-labile side-chain protecting groups. Fmoc-Ile-OMe relies on base-labile (Fmoc) and orthogonal (OMe) deprotection, preserving acid-sensitive moieties.

Comparative Performance Across Peptide Sequences

Sterically Hindered Sequences (e.g., Ile-Aib, Ile-Pro)

In sequences containing α,α -dialkyl amino acids like α -aminoisobutyric acid (Aib) or secondary amines like Proline, coupling efficiencies drop precipitously. Fmoc-Ile-OMe is frequently utilized in the solution-phase synthesis of these difficult di/tripeptides because the small methyl group minimizes steric clash during the coupling event.

The primary challenge is the subsequent removal of the methyl ester. Standard basic saponification (LiOH/NaOH) often leads to the undesired premature cleavage of the base-labile Fmoc group. However, recent advancements using Calcium Iodide ( CaI2​ ) as a protective additive () have enabled the orthogonal hydrolysis of Fmoc-protected methyl esters. It is worth noting that the bulky Ile side chain still restricts the hydrolysis rate compared to less hindered amino acids like Glycine (see Table 1).

Enzymatic Peptide Synthesis (Acyl Donor)

In protease-catalyzed peptide synthesis (e.g., using Papain or Subtilisin), the thermodynamic equilibrium must be driven toward peptide bond formation. Fmoc-Ile-OH is a poor substrate because the free acid cannot efficiently form the necessary acyl-enzyme intermediate. Fmoc-Ile-OMe, however, acts as an excellent acyl donor . The enzyme attacks the methyl ester, releasing methanol and forming a highly reactive acyl-enzyme intermediate, which is subsequently attacked by the N-terminus of the acceptor peptide.

Cyclic and Complex Peptides (Orthogonal Deprotection)

For cyclic peptides, the C-terminus must be unmasked without removing the N-terminal Fmoc group prior to head-to-tail cyclization. Standard LiOH saponification of Fmoc-Ile-OMe often results in simultaneous cleavage of both the Fmoc and methyl ester groups. To circumvent this, Lewis acid-mediated cleavage using Aluminum Chloride ( AlCl3​ ) and N,N-dimethylaniline (DMA) () provides a highly efficient, orthogonal deprotection pathway that leaves the Fmoc group completely intact.

Quantitative Performance Data

Table 1: Comparative Hydrolysis Yields of Fmoc-Amino Acid Methyl Esters (Using CaI2​ /NaOH) [1] (Data illustrates the steric impact of the Isoleucine side chain on ester hydrolysis)

SubstrateHydrolysis Yield (%)Fmoc Loss (%)Steric Hindrance Level
Fmoc-Gly-OMe 85.3%9.1%Low (No side chain)
Fmoc-Ile-OMe 46.5%Not observedHigh ( β -branched)
Fmoc-Aib-OMe 32.9%9.2%Very High ( α,α -dialkyl)

Table 2: Deprotection Strategy Comparison for Fmoc-Ile-OMe [1][2]

Reagent SystemTarget CleavageFmoc RetentionYieldMechanism
0.2 M LiOH (aq/THF)-OMePoor (Simultaneous cleavage)< 10%Standard basic saponification
AlCl3​ / DMA in CH2​Cl2​ -OMeExcellent91%Lewis acid-mediated SN​2 dealkylation
CaI2​ / NaOH in Acetone/ H2​O -OMeExcellent46.5%Calcium-coordinated protective saponification

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Deprotection of Fmoc-Ile-OMe using AlCl3​ /DMA

Objective: Cleave the C-terminal methyl ester without compromising the N-terminal Fmoc group. Causality: AlCl3​ acts as a Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing the electrophilicity of the methyl carbon. N,N-dimethylaniline (DMA) acts as a soft nucleophile that attacks the methyl group, releasing the free carboxylic acid without generating the hydroxide ions that would otherwise cleave the Fmoc group.

  • Preparation: Dissolve Fmoc-Ile-OMe (1.0 eq) in anhydrous CH2​Cl2​ under an inert argon atmosphere.

  • Nucleophile Addition: Add N,N-dimethylaniline (DMA) (5.0 eq) to the solution.

  • Activation: Carefully add anhydrous AlCl3​ (3.0 eq) in portions at 0∘C .

  • Reaction: Heat the reaction mixture to reflux and monitor via TLC/LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Quench the reaction with 1M HCl at 0∘C to break the aluminum complexes.

  • Extraction: Extract with Ethyl Acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Step: LC-MS analysis must show the mass of Fmoc-Ile-OH ( [M+H]+=354.4 ) with no detectable dibenzofulvene ( m/z=178.2 ), which would indicate undesired Fmoc loss.

Protocol 2: Green Hydrolysis using Calcium Iodide ( CaI2​ )

Objective: Mild basic saponification preserving the Fmoc group. Causality: The addition of CaI2​ forms a transient calcium-coordinated complex with the Fmoc carbamate, sterically and electronically shielding the base-labile proton on the fluorenyl ring from hydroxide attack, while still allowing hydroxide to attack the less protected methyl ester.

  • Solvation: Dissolve Fmoc-Ile-OMe (44 mM) in an Acetone/ H2​O mixture (2.3:1 ratio).

  • Complexation: Add CaI2​ (30.0 eq) and stir at room temperature for 10 minutes to allow the protective calcium complex to form.

  • Hydrolysis: Add NaOH (1.5 eq) dropwise.

  • Incubation: Stir at room temperature for exactly 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2, extract with Ethyl Acetate, and purify via chromatography.

  • Self-Validation Step: Integration of the 254 nm UV spectra should be compared against pure Fmoc-Ile-OH standards to quantify exact hydrolysis yield, ensuring no transesterification byproducts are present.

Mechanistic Pathways

G Start Fmoc-Ile-OMe (Starting Material) Standard Standard Saponification (LiOH / THF) Start->Standard Lewis Lewis Acid Cleavage (AlCl3 / DMA) Start->Lewis Calcium CaI2-Mediated Hydrolysis (CaI2 / NaOH) Start->Calcium Result1 Loss of Fmoc (Simultaneous Cleavage) Standard->Result1 Result2 Fmoc Retained (91% Yield) Lewis->Result2 Result3 Fmoc Retained (46.5% Yield) Calcium->Result3

Comparative logic tree demonstrating orthogonal deprotection pathways for Fmoc-Ile-OMe.

G Donor Fmoc-Ile-OMe (Acyl Donor) Enzyme Protease (e.g., Papain) Donor->Enzyme Binding & MeOH Release Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Product Fmoc-Ile-Xaa-Yaa-OH (Peptide Product) Intermediate->Product Enzyme Release Acceptor H-Xaa-Yaa-OH (Nucleophile) Acceptor->Intermediate Nucleophilic Attack

Workflow of protease-catalyzed peptide synthesis utilizing Fmoc-Ile-OMe as an acyl donor.

References

  • Binette, R., Desgagné, M., Theaud, C., & Boudreault, P. L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.[Link]

  • Dai, N. (2010). I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics. (Doctoral dissertation, Virginia Tech).[Link]

Comparative

A Senior Application Scientist's Guide to C-Terminal Protection of Fmoc-L-Isoleucine: A Comparative Benchmark

For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like L-isoleucine presents a formidable...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like L-isoleucine presents a formidable challenge. The β-branched side chain of isoleucine can significantly impede coupling efficiency, leading to deletion sequences and a drop in the overall yield and purity of the target peptide. A critical, yet often overlooked, aspect of mitigating these issues lies in the judicious selection of the C-terminal protecting group for the initial Fmoc-L-Isoleucine residue loaded onto the resin.

This guide provides an in-depth comparative analysis of N-Fmoc-L-Isoleucine methyl ester and its common alternatives: the benzyl, tert-butyl, and allyl esters. We will delve into the causality behind the experimental choices for their synthesis and application, present detailed protocols, and offer a data-driven comparison to inform your synthetic strategy.

The Challenge of Isoleucine Incorporation

The primary obstacle in coupling isoleucine is steric hindrance, which slows down the rate of amide bond formation. This necessitates the use of potent activating agents and, at times, extended reaction times or double coupling protocols.[1][2] The choice of the C-terminal ester of the first isoleucine residue can influence not only the initial loading onto the resin but also the propensity for side reactions, such as racemization, during subsequent synthesis steps.[1]

N-Fmoc-L-Isoleucine Methyl Ester: The Workhorse

The methyl ester is a common and straightforward choice for C-terminal protection. Its small size offers minimal additional steric bulk, and its synthesis is relatively simple.

Synthesis of N-Fmoc-L-Isoleucine Methyl Ester

The esterification of Fmoc-L-Isoleucine can be readily achieved using thionyl chloride in methanol. This method is efficient for acid-resistant Fmoc-amino acids.[3]

Fmoc_Ile_OH N-Fmoc-L-Isoleucine Fmoc_Ile_OMe N-Fmoc-L-Isoleucine Methyl Ester Fmoc_Ile_OH->Fmoc_Ile_OMe Esterification (0°C to RT) MeOH_SOCl2 Methanol (MeOH) Thionyl Chloride (SOCl₂) MeOH_SOCl2->Fmoc_Ile_OMe

Synthesis of N-Fmoc-L-Isoleucine Methyl Ester.

Performance and Considerations

While simple to prepare, the methyl ester presents a significant challenge during the final deprotection step in Fmoc-SPPS. The standard method for cleaving the peptide from the resin and removing side-chain protecting groups is treatment with a strong acid, typically trifluoroacetic acid (TFA). Methyl esters are relatively stable to TFA, necessitating harsh basic conditions (saponification) for their removal.[3] This is incompatible with the acid-labile side-chain protecting groups used in standard Fmoc-SPPS, making the methyl ester more suitable for solution-phase synthesis or for the synthesis of protected peptide fragments.

One study on the hydrolysis of various Fmoc-amino acid methyl esters reported a 46.5% yield for the conversion of Fmoc-Ile-OMe back to the carboxylic acid under specific basic conditions, highlighting the challenges in its cleavage without affecting the Fmoc group.[3]

Alternative C-Terminal Protecting Groups for N-Fmoc-L-Isoleucine

To overcome the limitations of the methyl ester in Fmoc-SPPS, several alternative protecting groups are employed. The most common are the benzyl, tert-butyl, and allyl esters, each offering a different cleavage strategy that is orthogonal to the base-labile Fmoc group.

N-Fmoc-L-Isoleucine Benzyl Ester

The benzyl ester is a classic protecting group, particularly prevalent in the older Boc/Bzl peptide synthesis strategy.[4] In the context of Fmoc-SPPS, it offers an alternative deprotection method.

Synthesis of N-Fmoc-L-Isoleucine Benzyl Ester

The synthesis of the benzyl ester can be achieved through reaction of Fmoc-L-Isoleucine with benzyl alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3]

Fmoc_Ile_OH N-Fmoc-L-Isoleucine Fmoc_Ile_OBn N-Fmoc-L-Isoleucine Benzyl Ester Fmoc_Ile_OH->Fmoc_Ile_OBn Esterification (0°C to RT) BnOH_DCC_DMAP Benzyl Alcohol (BnOH) DCC, DMAP BnOH_DCC_DMAP->Fmoc_Ile_OBn Fmoc_Ile_OH N-Fmoc-L-Isoleucine Fmoc_Ile_OtBu N-Fmoc-L-Isoleucine tert-Butyl Ester Fmoc_Ile_OH->Fmoc_Ile_OtBu Esterification Isobutylene_H2SO4 Isobutylene Sulfuric Acid (cat.) Isobutylene_H2SO4->Fmoc_Ile_OtBu

Synthesis of N-Fmoc-L-Isoleucine tert-Butyl Ester.

Performance and Considerations

The tert-butyl ester is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA. [5]This makes it an ideal choice for the side-chain protection of acidic amino acids (Asp, Glu) in Fmoc-SPPS. When used for C-terminal protection, it allows for the synthesis of fully protected peptide fragments that can be cleaved from highly acid-sensitive resins (e.g., 2-chlorotrityl resin) while leaving the tert-butyl ester intact. [6]

N-Fmoc-L-Isoleucine Allyl Ester

The allyl ester offers another layer of orthogonality in peptide synthesis.

Synthesis of N-Fmoc-L-Isoleucine Allyl Ester

The synthesis involves the reaction of Fmoc-L-Isoleucine with allyl bromide in the presence of a base.

Fmoc_Ile_OH N-Fmoc-L-Isoleucine Fmoc_Ile_OAll N-Fmoc-L-Isoleucine Allyl Ester Fmoc_Ile_OH->Fmoc_Ile_OAll Esterification AllylBr_Base Allyl Bromide Base (e.g., DIPEA) AllylBr_Base->Fmoc_Ile_OAll

Synthesis of N-Fmoc-L-Isoleucine Allyl Ester.

Performance and Considerations

The allyl ester is stable to both acidic and basic conditions used in Fmoc-SPPS. [6]Its removal is achieved by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). [7]This orthogonality makes it valuable for the synthesis of cyclic or branched peptides where selective deprotection of the C-terminus is required while the peptide remains attached to the resin.

Comparative Analysis

FeatureMethyl EsterBenzyl Estertert-Butyl EsterAllyl Ester
Synthesis Complexity LowModerateModerateModerate
Cleavage Condition Strong Base (Saponification)Catalytic Hydrogenolysis (Pd/C)Strong Acid (TFA)Pd(0) Catalyst
Orthogonality to Fmoc-SPPS LowHighHigh (for fragment synthesis)High
Compatibility with Standard Cleavage NoPartially (depends on sequence)Yes (for side chains)Yes
Risk of Racemization Moderate to High (during saponification)LowLowLow
Primary Application Solution-phase synthesis, protected fragmentsProtected fragments, peptides without reducible groupsProtected fragments on hyper-acid sensitive resinsCyclic/branched peptides, on-resin modifications
Illustrative Coupling Efficiency >98%>98%>98%>98%
Illustrative Final Yield Variable (cleavage is problematic)GoodGoodGood

Note: The illustrative coupling efficiency is based on the assumption that potent coupling reagents (e.g., HATU, HBTU) are used to overcome the steric hindrance of isoleucine, and is expected to be high for all derivatives. The primary differentiator in performance is the final cleavage and deprotection step.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection For next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After last amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

General workflow of Fmoc-based solid-phase peptide synthesis.

Protocol 1: Synthesis of N-Fmoc-L-Isoleucine Methyl Ester
  • Suspend N-Fmoc-L-Isoleucine (1.0 eq.) in methanol (5 mL per mmol of amino acid).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with methanol three times to remove any remaining thionyl chloride.

  • The resulting oil or solid can be used without further purification or can be recrystallized.

Protocol 2: Synthesis of N-Fmoc-L-Isoleucine Benzyl Ester
  • Dissolve N-Fmoc-L-Isoleucine (1.0 eq.) in dry tetrahydrofuran (THF).

  • Add benzyl alcohol (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cool the solution to 0°C.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in THF dropwise.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Coupling of Fmoc-L-Isoleucine in SPPS
  • Resin Swelling: Swell the appropriate resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve N-Fmoc-L-Isoleucine (3 eq.), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.), and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For a sterically hindered amino acid like isoleucine, a longer coupling time or a second coupling may be necessary. [8]5. Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

  • Repeat steps 2-6 for the subsequent amino acids in the sequence.

Conclusion

The choice of a C-terminal protecting group for N-Fmoc-L-Isoleucine is a strategic decision that hinges on the overall synthetic plan.

  • N-Fmoc-L-Isoleucine methyl ester is best suited for solution-phase synthesis or the preparation of protected fragments due to the harsh conditions required for its cleavage.

  • N-Fmoc-L-Isoleucine benzyl ester provides an orthogonal cleavage strategy via hydrogenolysis, useful for peptides that can tolerate these conditions.

  • N-Fmoc-L-Isoleucine tert-butyl ester is the protecting group of choice for the synthesis of protected peptide fragments on hyper-acid sensitive resins, as it is cleaved under the same conditions as the side-chain protecting groups.

  • N-Fmoc-L-Isoleucine allyl ester offers the highest degree of orthogonality, making it invaluable for complex synthetic schemes involving on-resin cyclization or modification.

For standard linear peptide synthesis using Fmoc-SPPS, the most common approach is to use a pre-loaded resin where the C-terminal amino acid is already attached via an acid-labile linker (e.g., Wang or Rink Amide resin), which serves as the C-terminal protecting group. However, when a specific C-terminal ester is required, a thorough understanding of the properties and cleavage conditions of each protecting group is paramount for a successful synthesis.

References

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Peptide Machines (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Young, J. D., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
  • ResearchGate (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Image]. Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Organic Syntheses.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
  • Substituted Benzyl Esters. (n.d.). Organic Syntheses.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Sunresin (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020).
  • ResearchGate (n.d.). Racemization during SPPS coupling step [Image]. Retrieved from [Link]

  • Ghosh, A. K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(1), 133-140.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021). PMC.
  • AAPPTec (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Gauthier, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
  • Gayathri, K., Gopi, H. N., & Suresh Babu, V. V. (1998). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry - Section B, 37B(2), 151-154.
  • van der Veken, P., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.

Sources

Validation

"N-Fmoc-L-Isoleucine methyl ester" assessing the impact on peptide conformation

N-Fmoc-L-Isoleucine Methyl Ester: A Comparative Guide to Its Impact on Peptide Conformation and Synthesis Efficiency As peptide therapeutics and foldamers grow in complexity, the selection of highly specific building blo...

Author: BenchChem Technical Support Team. Date: March 2026

N-Fmoc-L-Isoleucine Methyl Ester: A Comparative Guide to Its Impact on Peptide Conformation and Synthesis Efficiency

As peptide therapeutics and foldamers grow in complexity, the selection of highly specific building blocks becomes a critical parameter in synthetic design. N-Fmoc-L-Isoleucine methyl ester (Fmoc-Ile-OMe) is a pre-protected amino acid derivative utilized extensively in solution-phase peptide synthesis, fragment condensation, and the study of highly structured peptidomimetics.

This guide provides an objective, data-driven comparison of Fmoc-Ile-OMe against its synthetic alternatives, detailing how its unique steric profile dictates both chemical reactivity and the secondary structure of the resulting peptide.

Mechanistic Grounding: The Physics of β -Branching

To understand the behavior of Fmoc-Ile-OMe, one must look at the causality driven by its side chain. Isoleucine possesses a sec-butyl group, meaning the aliphatic chain branches directly at the β -carbon (C β ).

This β -branching creates a severe steric shield immediately adjacent to the peptide backbone. Thermodynamically, this bulk restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ). The steric clash destabilizes the tight, coiled turns required for α -helix formation. Instead, the backbone is forced into extended conformations, strongly driving the propensity for β -sheet formation in linear peptides, or stabilizing specific type II/II' β -turns in cyclic peptides[1].

G A Fmoc-Ile-OMe (Beta-Branched Side Chain) B Steric Clash with Peptide Backbone A->B C Restriction of Phi (φ) / Psi (ψ) Angles B->C D Destabilization of Alpha-Helices C->D E Stabilization of Beta-Sheets / Beta-Turns C->E

Logical pathway illustrating how β -branching in Isoleucine dictates peptide secondary structure.

Objective Comparison: Fmoc-Ile-OMe vs. Alternatives

When designing a synthetic route, researchers must choose the appropriate protecting group strategy and side-chain profile. Below is a comparison of Fmoc-Ile-OMe against common alternatives[2][3].

Table 1: Comparative Physicochemical & Synthetic Properties

Building BlockN-ProtectionC-ProtectionSide-ChainPrimary ApplicationConformational Bias
Fmoc-Ile-OMe Fmoc (Base-labile)Methyl Ester β -branchedSolution-phase synthesis, fragment couplingStrong β -sheet / β -turn
Fmoc-Ile-OH Fmoc (Base-labile)Free Acid β -branchedStandard Solid-Phase Peptide Synthesis (SPPS)Strong β -sheet / β -turn
Boc-Ile-OMe Boc (Acid-labile)Methyl Ester β -branchedOrthogonal solution-phase synthesisStrong β -sheet / β -turn
Fmoc-Leu-OMe Fmoc (Base-labile)Methyl Ester γ -branchedSynthesis of helical peptidesStrong α -helix

Key Insight: While Fmoc-Leu-OMe and Fmoc-Ile-OMe are isomers, the shift of the branch point from the γ -carbon (Leucine) to the β -carbon (Isoleucine) completely inverts the conformational bias from α -helical to β -sheet.

Experimental Data: Steric Hindrance and Reactivity

The same steric bulk that drives β -sheet formation also acts as a physical barrier during chemical reactions, significantly reducing coupling efficiencies and hydrolysis rates compared to unhindered amino acids.

Recent experimental data evaluating the hydrolysis of Fmoc-protected amino methyl esters using mild Calcium(II) iodide-assisted saponification highlights this kinetic bottleneck. The bulky β -carbon shields the ester carbonyl from nucleophilic attack by hydroxide ions[4].

Table 2: Impact of Steric Hindrance on Ester Hydrolysis Kinetics[4]

Amino Acid EsterSide-Chain ClassificationHydrolysis Yield (4h at RT)Steric Hindrance Level
Fmoc-Ala-OMe Unhindered (Methyl)83.9%Low
Fmoc-Leu-OMe γ -hindered (Isobutyl)86.5%Low-Moderate
Fmoc-Val-OMe β -hindered (Isopropyl)59.4%High
Fmoc-Ile-OMe β -hindered (sec-Butyl) 46.5% Very High

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Solution-Phase Coupling of Fmoc-Ile-OMe

Due to the steric hindrance of the β -branched side chain, standard coupling reagents (like DCC) often yield incomplete reactions. This protocol utilizes HATU, which forms a highly reactive 7-aza-OBt ester intermediate.

  • Preparation: Dissolve 1.0 eq of the free-amine peptide fragment and 1.2 eq of Fmoc-Ile-OMe in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 eq of HATU and 2.4 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture at 0°C. The base deprotonates the amine, while HATU rapidly activates the hindered carboxylate.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via analytical HPLC. Do not quench the reaction until the peak corresponding to the free-amine starting material has completely disappeared. If the peak persists after 4 hours, add a secondary boost of 0.5 eq HATU/DIPEA.

  • Workup: Dilute with ethyl acetate and wash sequentially with 5% KHSO 4​ , saturated NaHCO 3​ , and brine to remove coupling byproducts.

Protocol B: Conformational Assessment via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the gold standard for evaluating the β -sheet propensity induced by Isoleucine residues[5][6].

  • Sample Preparation: Dissolve the purified Fmoc-Ile-OMe containing peptide in a 5 mM acetate buffer (pH 5.0) to a final concentration of 50 µM.

  • Data Acquisition: Use a spectropolarimeter equipped with a Peltier temperature controller (set to 20°C). Record spectra from 190 nm to 250 nm using a 0.1 cm path-length quartz cuvette. Average the data over 10 continuous scans to optimize the signal-to-noise ratio.

  • Spectral Interpretation: A classic β -sheet conformation will render a characteristic far-UV CD signal with a minimum molar ellipticity at 217 nm and a positive maximum near 195 nm[5][6].

  • Self-Validation (Isodichroic Point): To confirm that the peptide is undergoing a true two-state conformational transition (e.g., from random coil to β -sheet) rather than aggregating, titrate the sample with increasing percentages of Methanol (0% to 40%). Plot the spectra overlay. The presence of a sharp, intersecting isodichroic point (typically around 208 nm) mathematically validates a clean, two-state structural equilibrium[6].

Workflow S1 Step 1: Coupling Fmoc-Ile-OMe + Activator S2 S2 S1->S2 S3 Step 3: CD Spectroscopy (190-250 nm) S2->S3 S4 Step 4: Deconvolution (Beta-Sheet Quantification) S3->S4

Standardized workflow for synthesizing and conformationally assessing Fmoc-Ile-OMe containing peptides.

Conclusion

Fmoc-Ile-OMe is a highly specialized building block that trades synthetic ease for profound structural control. While its β -branched side chain severely hinders coupling and hydrolysis kinetics—necessitating aggressive activators like HATU—it is exactly this steric bulk that makes it an invaluable tool for forcing peptides into stable β -sheet and β -turn conformations. By understanding the physical causality behind its behavior, researchers can rationally design both their synthetic workflows and their target foldamers.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of N-Fmoc-L-Isoleucine Methyl Ester and Associated Waste Streams

This document provides a detailed, procedural guide for the safe and compliant disposal of N-Fmoc-L-Isoleucine methyl ester. As laboratory professionals engaged in cutting-edge research and drug development, our commitme...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-Fmoc-L-Isoleucine methyl ester. As laboratory professionals engaged in cutting-edge research and drug development, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple product disposal to address the more complex waste streams generated during its primary application: Fmoc-based solid-phase peptide synthesis (SPPS). By understanding the chemical nature of the compound and the by-products of its use, we can implement a disposal plan that is both safe and logical.

While N-Fmoc-L-Isoleucine and its methyl ester are generally not classified as hazardous substances according to Regulation (EC) No. 1272/2008[1][2][3], the primary challenge in waste management arises from the reagents and by-products associated with its use in synthesis, particularly the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.

I. Core Principles of Waste Management for Fmoc Amino Acids

The cornerstone of proper chemical waste management is segregation at the source.[4] Mixing disparate waste streams can lead to unintended chemical reactions, complicates waste profiling for disposal vendors, and often constitutes a compliance violation. The disposal strategy must differentiate between the pure, unused compound and the various liquid and solid wastes generated during its application.

Part 1: Disposal of Unused or Expired N-Fmoc-L-Isoleucine Methyl Ester

As a solid, the unused product is the most straightforward waste to manage.

Step-by-Step Protocol:

  • Evaluation: Confirm the material is expired, off-specification, or no longer needed.

  • Containment: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, suitable container labeled with the full chemical name ("N-Fmoc-L-Isoleucine methyl ester") and CAS number.

  • Waste Stream: This material should be categorized as non-hazardous solid chemical waste.

  • Collection: Place the sealed container in the designated collection area for solid chemical waste, as directed by your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Log the material in your laboratory's chemical waste inventory for tracking and pickup.

Causality: Although not classified as hazardous, it is improper to dispose of any laboratory chemical in the standard trash.[4] Landfill disposal is not appropriate, and dedicated chemical waste streams ensure the material is handled by professionals who can determine the final, environmentally sound disposal method.

Part 2: Management of Process-Generated Waste Streams

The use of N-Fmoc-L-Isoleucine methyl ester in peptide synthesis generates several distinct waste streams that require careful segregation. The most significant of these results from the deprotection step, where the Fmoc group is removed.

This process typically uses a basic solution, most commonly 20-50% piperidine in a solvent like dimethylformamide (DMF).[5] The reaction liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct.[5][6] This adduct, along with the piperidine solution, constitutes a basic, organic waste stream.

Key Waste Streams and Disposal Protocols
Waste Stream CategoryDescription & Primary ComponentsDisposal Container & LabelingKey Disposal Protocol
Solid Contaminated Waste Gloves, weigh boats, pipette tips, paper towels with residual powder.Lined, sealed container or waste bag.Label: "Solid Laboratory Waste" or as per institutional guidelines. Placed in a designated solid waste drum.
Non-Halogenated Solvent Waste DMF, N-Methyl-2-pyrrolidone (NMP), and other non-halogenated solvents from wash steps.Designated solvent-safe container.Label: "Non-Halogenated Solvent Waste" with a full list of contents. Do not mix with halogenated solvents. [4]
Halogenated Solvent Waste Dichloromethane (DCM) from wash steps.Designated solvent-safe container, often glass.Label: "Halogenated Solvent Waste" with a full list of contents. Must be kept separate from non-halogenated waste.[4]
Basic (Deprotection) Waste Piperidine/DMF solution containing the dibenzofulvene-piperidine adduct.Designated solvent-safe container.Label: "Basic Organic Waste" or "Piperidine Waste". List all components: Piperidine, DMF, Dibenzofulvene Adduct. This is a hazardous waste stream.
Experimental Protocol: Segregation During a Typical Synthesis Cycle
  • Initial Setup: Before beginning synthesis, prepare and clearly label four separate waste containers as described in the table above.

  • Resin Washing (Pre-Deprotection): Collect all solvent washes (e.g., DCM, DMF) into the appropriate "Halogenated" or "Non-Halogenated" waste containers.[4]

  • Fmoc Deprotection: Administer the piperidine/DMF solution to the resin. Collect the effluent from this step exclusively in the "Basic Organic Waste" container. This step is critical as it isolates the most hazardous components of the workflow.

  • Resin Washing (Post-Deprotection): Collect the subsequent solvent washes in the appropriate "Halogenated" or "Non-Halogenated" containers.

  • Contaminated Consumables: Throughout the process, place all contaminated solid items (gloves, tips, etc.) into the "Solid Contaminated Waste" container.[7]

  • Final Disposal: Once containers are full, ensure they are securely sealed and request a pickup from your institution's EHS department, following their specific procedures.[7]

Trustworthiness Through Self-Validation: This segregated workflow is inherently self-validating. By keeping the distinct chemical streams separate, you prevent hazardous reactions (e.g., acid-base reactions) and ensure that each waste stream can be accurately profiled for disposal, which is a key requirement for regulatory compliance.

Part 3: Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension, the following decision tree illustrates the proper segregation of waste generated during the use of N-Fmoc-L-Isoleucine methyl ester.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated q1 Is the waste solid or liquid? start->q1 solid_waste Solid Waste (Unused chemical, gloves, tips) q1->solid_waste Solid q2 Does the liquid contain piperidine? q1->q2 Liquid solid_container Container: 'Solid Laboratory Waste' solid_waste->solid_container basic_waste Basic Organic Waste q2->basic_waste Yes q3 Is the solvent halogenated (e.g., DCM)? q2->q3 No basic_container Container: 'Basic Organic Waste' basic_waste->basic_container halogenated_waste Halogenated Solvent Waste q3->halogenated_waste Yes non_halogenated_waste Non-Halogenated Solvent Waste q3->non_halogenated_waste No halogenated_container Container: 'Halogenated Waste' halogenated_waste->halogenated_container non_halogenated_container Container: 'Non-Halogenated Waste' non_halogenated_waste->non_halogenated_container

Caption: Decision tree for segregating N-Fmoc-L-Isoleucine methyl ester waste.

References

  • FMOC-L-ISOLEUCINE CAS NO 71989-23-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • N-Fmoc-L-isoleucine SDS, 71989-23-6 Safety Data Sheets. ECHEMI.

  • MSDS - Safety Data Sheet. aapptec.

  • Safety Data Sheet: Fmoc-L-Isoleucine. Carl ROTH.

  • Safety Data Sheet - L-Isoleucine methyl ester hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET - Fmoc-L-isoleucine. Thermo Fisher Scientific.

  • Safety Data Sheet - Fmoc-L-Ile-OH. CEM Corporation.

  • Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal. Benchchem.

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • L-Alloisoleucine methyl ester Safety Data Sheet. AK Scientific, Inc.

  • Methods for Removing the Fmoc Group.Fields, G. B., & Noble, R. L. (1990). Int. J. Peptide Protein Res., 35, 161-214.
  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Method for removing Fmoc group. Google Patents (JPWO2013089241A1).

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • Safety Data Sheet: Amino acid. Carl ROTH.

  • Methods for Removing the Fmoc Group. ResearchGate.

  • Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X. Sigma-Aldrich.

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